molecular formula C27H31FN4O8 B611448 TP-271 CAS No. 1207284-17-0

TP-271

Cat. No.: B611448
CAS No.: 1207284-17-0
M. Wt: 558.6 g/mol
InChI Key: VIWUYPVRNWIKLS-HMFHYXQTSA-N
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Description

TP-271 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Properties

IUPAC Name

(2S)-N-[(5aR,6aS,7S,10aR)-9-carbamoyl-7-(dimethylamino)-4-fluoro-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-2-yl]-1-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O8/c1-31(2)19-12-8-10-7-11-13(28)9-14(30-26(39)15-5-4-6-32(15)3)20(33)17(11)21(34)16(10)23(36)27(12,40)24(37)18(22(19)35)25(29)38/h9-10,12,15,19,33-34,37,40H,4-8H2,1-3H3,(H2,29,38)(H,30,39)/t10-,12-,15-,19-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUYPVRNWIKLS-HMFHYXQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)NC2=CC(=C3CC4CC5C(C(=O)C(=C(C5(C(=O)C4=C(C3=C2O)O)O)O)C(=O)N)N(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(=O)NC2=CC(=C3C[C@H]4C[C@H]5[C@@H](C(=O)C(=C([C@]5(C(=O)C4=C(C3=C2O)O)O)O)C(=O)N)N(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207284-17-0
Record name TP-271
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207284170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TP-271
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TP-271
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6IUM7395Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fluorocycline Antibiotic TP-271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic, broad-spectrum fluorocycline antibiotic that has been in clinical development for the treatment of community-acquired bacterial pneumonia (CABP).[1] As a member of the fluorocycline class, this compound is structurally related to tetracycline antibiotics and demonstrates potent activity against a wide range of respiratory pathogens, including multidrug-resistant (MDR) strains.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, in vitro and in vivo activity, and available clinical data.

Mechanism of Action

This compound, like other tetracycline-class antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. The primary target of this compound is the bacterial 70S ribosome, a large molecular complex responsible for translating messenger RNA (mRNA) into protein. Specifically, this compound binds to the 30S subunit of the ribosome. This binding physically blocks the aminoacyl-tRNA (aa-tRNA) from accessing the A-site of the ribosome. By preventing the binding of aa-tRNA, this compound effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.

A key advantage of this compound is its ability to overcome common tetracycline resistance mechanisms. Its activity is largely unaffected by the two main forms of tetracycline resistance: ribosomal protection proteins (which dislodge tetracycline from the ribosome) and tetracycline-specific efflux pumps (which actively remove the drug from the bacterial cell).[2] This suggests that the structural modifications in this compound, particularly the fluorine substitution, may result in a stronger or different interaction with the ribosome, making it less susceptible to these resistance mechanisms.

TP-271_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_30S 30S Subunit Sites 50S 50S Subunit 30S 30S Subunit mRNA mRNA E_site E Site P_site P Site A_site A Site Inhibition Protein Synthesis Inhibited A_site->Inhibition Prevents peptide elongation TP271 This compound TP271->A_site Binds to 30S subunit at the A-site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding Blocked

Mechanism of action of this compound on the bacterial ribosome.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive, Gram-negative, and atypical bacteria that are common causes of community-acquired bacterial pneumonia. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism.

Data Presentation
PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae-0.03
Staphylococcus aureus (MSSA)-0.25
Staphylococcus aureus (MRSA)-0.12
Streptococcus pyogenes-0.03
Haemophilus influenzae-0.12
Moraxella catarrhalis-≤0.016
Mycoplasma pneumoniae-0.004
Legionella pneumophila-1
Chlamydia pneumoniae-4
Mycobacterium abscessus0.250.5
Mycobacterium fortuitum-0.03
Nocardia spp.28
Data sourced from multiple studies.[1][2]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of this compound is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Preparation of Microdilution Plates: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow Start Start Bacterial_Culture Bacterial Isolate Culture Start->Bacterial_Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculate_Plate Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Serial_Dilution Serial Dilution of this compound in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubation Incubate at 35-37°C for 16-24h Inoculate_Plate->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.

In Vivo Efficacy

This compound has demonstrated efficacy in various animal models of infection, including murine pneumonia models. These studies are crucial for evaluating the potential therapeutic utility of the antibiotic in a living system.

Murine Pneumonia Model

In vivo efficacy of this compound has been assessed in neutropenic and immunocompetent murine pneumonia models against key respiratory pathogens such as Streptococcus pneumoniae and Methicillin-resistant Staphylococcus aureus (MRSA).

General Protocol Outline:

  • Animal Model: Specific pathogen-free mice (e.g., CD-1 or BALB/c) are typically used.

  • Immunosuppression (for neutropenic model): To mimic an immunocompromised state, mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide on specific days prior to infection.

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a standardized bacterial suspension.

  • Treatment: At a specified time post-infection, treatment with this compound (administered intravenously or orally) or a comparator drug is initiated. Dosing regimens can vary to determine the pharmacokinetic/pharmacodynamic (PK/PD) parameters.

  • Endpoint Assessment: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized. The bacterial burden in the lungs is quantified by plating serial dilutions of the lung homogenates and counting the resulting colonies (CFU). Efficacy is determined by the reduction in bacterial CFU in the lungs of treated animals compared to untreated controls.

In these models, this compound has been shown to cause a significant reduction in bacterial load in the lungs, demonstrating its potential for treating bacterial pneumonia.

Murine_Pneumonia_Model_Workflow Start Start Animal_Prep Animal Preparation (e.g., Immunosuppression) Start->Animal_Prep Infection Bacterial Infection (Intranasal/Intratracheal) Animal_Prep->Infection Treatment Initiate Treatment (this compound or Control) Infection->Treatment Endpoint Endpoint Assessment (Lung Bacterial Load) Treatment->Endpoint Data_Analysis Data Analysis (CFU Reduction) Endpoint->Data_Analysis End End Data_Analysis->End

General workflow of a murine pneumonia model for antibiotic efficacy testing.

Clinical Development

This compound has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers. These studies have assessed both single ascending doses and multiple ascending doses of oral and intravenous formulations of this compound.

While the detailed quantitative results from these Phase 1 trials, including specific pharmacokinetic parameters such as Cmax (maximum plasma concentration), AUC (area under the curve), and half-life, are not fully available in the public domain, the progression of a compound through these early clinical stages indicates an acceptable safety and tolerability profile at the doses studied. The primary objectives of these trials were to establish the safety of this compound and to understand how it is absorbed, distributed, metabolized, and excreted by the human body, which is essential information for designing subsequent Phase 2 and Phase 3 efficacy trials.

Conclusion

This compound is a promising fluorocycline antibiotic with potent in vitro and in vivo activity against a wide range of clinically important respiratory pathogens, including those with resistance to other antibiotic classes. Its mechanism of action, involving the inhibition of bacterial protein synthesis, and its ability to evade common tetracycline resistance mechanisms make it a valuable candidate for further development in the fight against antimicrobial resistance. While detailed clinical pharmacokinetic and efficacy data are still emerging, the foundational preclinical and early-phase clinical data suggest that this compound holds significant potential as a future therapeutic option for community-acquired bacterial pneumonia. Further clinical investigation is warranted to fully elucidate its clinical utility.

References

TP-271: A Technical Overview of Efficacy Against Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic currently in clinical development for the treatment of respiratory infections caused by both susceptible and multidrug-resistant (MDR) pathogens.[1][2][3] As a member of the tetracycline class, this compound exhibits a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including those responsible for community-acquired bacterial pneumonia (CABP).[2][3] Notably, its efficacy appears to be minimally affected by common tetracycline-specific resistance mechanisms, as well as resistance to fluoroquinolones and macrolides, positioning it as a promising candidate in the fight against antimicrobial resistance.

Mechanism of Action

Similar to other tetracycline antibiotics, the primary target of this compound is the bacterial 30S ribosomal subunit. By binding to this subunit, this compound interferes with the docking of aminoacyl-tRNA to the A-site of the ribosome. This action effectively inhibits the elongation of the polypeptide chain, thereby halting protein synthesis and ultimately bacterial growth. The fluorocycline structure of this compound enhances its potency and allows it to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins.

cluster_ribosome Bacterial Ribosome 30S 30S Subunit Protein Protein Synthesis (Elongation) 30S->Protein Facilitates 50S 50S Subunit TP271 This compound TP271->30S Binds to Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->30S Attempts to bind to A-site Inhibition->Protein Blocks

Caption: Mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a broad range of pathogens, including key causative agents of community-acquired bacterial pneumonia and other serious infections. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial isolates.

Table 1: In Vitro Activity of this compound against Common Respiratory Pathogens
PathogenMIC90 (μg/mL)Reference
Streptococcus pneumoniae0.03
Staphylococcus aureus (Methicillin-Sensitive, MSSA)0.25
Staphylococcus aureus (Methicillin-Resistant, MRSA)0.12
Staphylococcus aureus (Community-Acquired MRSA, PVL-positive)0.12
Streptococcus pyogenes0.03
Haemophilus influenzae0.12
Moraxella catarrhalis≤0.016
Legionella pneumophila1
Mycoplasma pneumoniae0.004
Chlamydia pneumoniae4
Table 2: In Vitro Activity of this compound against Other Clinically Relevant Pathogens
PathogenMIC90 (μg/mL)Reference
Mycobacterium abscessus0.5
Mycobacterium fortuitum0.03
Nocardia spp.8

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in various animal models of infection, demonstrating significant bacterial load reduction.

Table 3: In Vivo Efficacy of this compound in Murine Pneumonia Models
PathogenAnimal ModelAdministrationLog10 CFU Reduction (Compared to start of dosing)Reference
MRSANeutropenic & ImmunocompetentIntravenous (i.v.)~2 to 5
MRSANeutropenic & ImmunocompetentOral (p.o.)~1 to 4
S. pneumoniaeNeutropenic & ImmunocompetentIntravenous (i.v.)~2 to 5
S. pneumoniaeNeutropenic & ImmunocompetentOral (p.o.)~1 to 4
H. influenzaeNeutropenic & ImmunocompetentIntravenous (i.v.)~2 to 5
H. influenzaeNeutropenic & ImmunocompetentOral (p.o.)~1 to 4

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro activity of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_TP271 Prepare serial dilutions of this compound in microtiter plate Inoculate Inoculate microtiter plate wells with bacterial suspension Prep_TP271->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Observe Visually inspect for bacterial growth (turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for MIC determination.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth, as indicated by turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Murine Pneumonia Model

The in vivo efficacy of this compound is assessed using neutropenic and immunocompetent murine models of pneumonia.

Methodology:

  • Induction of Neutropenia (for neutropenic model): Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of the challenge organism (e.g., MRSA, S. pneumoniae).

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound or a comparator drug is initiated. This compound is administered either intravenously or orally at various dose levels.

  • Assessment of Bacterial Burden: At the end of the treatment period (e.g., 24 or 48 hours), mice are euthanized, and their lungs are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/g of lung tissue).

  • Efficacy Evaluation: The efficacy of this compound is determined by comparing the bacterial load in the lungs of treated animals to that in untreated controls at the start and end of the treatment period.

Overcoming Resistance

This compound has shown to be effective against bacteria possessing common tetracycline resistance mechanisms. Specifically, its activity is reportedly unaffected by the Gram-positive tetracycline-specific efflux pump Tet(K) and the ribosomal protection protein Tet(M). Furthermore, it is only minimally impacted by the common Gram-negative efflux pumps Tet(A) and Tet(B).

Clinical Development

Phase 1 clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of both intravenous and oral formulations of this compound in healthy subjects. These studies are foundational for establishing the dosing regimens for future efficacy trials in patients with bacterial infections.

Conclusion

This compound is a promising fluorocycline antibiotic with potent in vitro and in vivo activity against a wide range of clinically important pathogens, including multidrug-resistant strains. Its ability to overcome common tetracycline resistance mechanisms makes it a valuable candidate for further development in the treatment of serious infections such as community-acquired bacterial pneumonia. The data summarized herein provide a comprehensive overview of its preclinical efficacy, supporting its continued investigation in clinical settings.

References

TP-271 for Community-Acquired Bacterial Pneumonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic that has been in clinical development for the treatment of community-acquired bacterial pneumonia (CABP). As a member of the tetracycline class, this compound exhibits broad-spectrum activity against a wide range of Gram-positive, Gram-negative, and atypical bacteria, including multi-drug resistant (MDR) strains that are of growing concern in CABP. This technical guide provides a comprehensive overview of the core preclinical and early clinical research on this compound, presenting key data, experimental protocols, and mechanistic insights to inform further research and development efforts.

Mechanism of Action

This compound, like other tetracycline antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. The primary target of this compound is the 30S ribosomal subunit. By binding to the 30S subunit, the drug interferes with the docking of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex. This action prevents the addition of new amino acids to the growing peptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth. The fluorocycline structure of this compound is designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.

TP-271_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome TP_271_ext This compound TP_271_int This compound TP_271_ext->TP_271_int Enters Cell 30S 30S Subunit TP_271_int->30S Binds to Protein Growing Peptide Chain Inhibition Inhibition of Protein Synthesis 30S->Inhibition 50S 50S Subunit 50S->Protein Peptide Elongation mRNA mRNA mRNA->30S tRNA Aminoacyl-tRNA tRNA->30S Binding Blocked

Diagram 1: Mechanism of action of this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide spectrum of pathogens commonly associated with CABP. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) has been determined for various bacterial species.

PathogenMIC90 (µg/mL)
Streptococcus pneumoniae0.03
Staphylococcus aureus (MSSA)0.25
Staphylococcus aureus (MRSA)0.12
Haemophilus influenzae0.12
Moraxella catarrhalis≤0.016
Mycoplasma pneumoniae0.004
Chlamydia pneumoniae4
Legionella pneumophila1
Data sourced from Grossman et al., 2017.
In Vivo Efficacy in Murine Pneumonia Models

The efficacy of this compound has been evaluated in murine models of bacterial pneumonia, demonstrating a significant reduction in bacterial burden in the lungs.

PathogenAnimal ModelAdministrationEfficacy (log10 CFU reduction)
S. pneumoniaeNeutropenic MiceIntravenous~2 to 5
S. pneumoniaeNeutropenic MiceOral~1 to 4
S. aureus (MRSA)Neutropenic MiceIntravenous~2 to 5
S. aureus (MRSA)Neutropenic MiceOral~1 to 4
H. influenzaeNeutropenic MiceIntravenous~2 to 5
H. influenzaeNeutropenic MiceOral~1 to 4
Data sourced from Grossman et al., 2017.

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of this compound was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

In_Vitro_Susceptibility_Workflow Start Start: Bacterial Isolate Inoculum Prepare Standardized Inoculum Start->Inoculum Inoculate Inoculate Microtiter Plates with Bacteria and this compound Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of this compound in Broth Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read->Determine_MIC End End: MIC Value Determine_MIC->End

Diagram 2: In vitro susceptibility testing workflow.
Murine Pneumonia Model

The in vivo efficacy of this compound was assessed using a neutropenic murine model of pneumonia.

Murine_Pneumonia_Model_Workflow Start Start: Mice Neutropenia Induce Neutropenia (e.g., with cyclophosphamide) Start->Neutropenia Infection Intranasal Inoculation with Bacterial Pathogen Neutropenia->Infection Treatment Administer this compound (IV or Oral) or Vehicle Control Infection->Treatment Incubation Incubate for a Defined Period (e.g., 24h) Treatment->Incubation Harvest Harvest Lungs Incubation->Harvest Homogenize Homogenize Lung Tissue Harvest->Homogenize Plate Plate Serial Dilutions on Agar Homogenize->Plate Count_CFU Incubate and Count Colony-Forming Units (CFU) Plate->Count_CFU End End: Determine log10 CFU Reduction Count_CFU->End

Diagram 3: Murine pneumonia model workflow.

Clinical Development

This compound has progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers. Both intravenous and oral formulations have been investigated.

Phase 1 Clinical Trial Design

Intravenous Formulation:

  • Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

  • Population: Healthy adult volunteers.

  • Objectives: To assess the safety, tolerability, and pharmacokinetics of intravenously administered this compound.

Oral Formulation:

  • Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

  • Population: Healthy adult volunteers.

  • Objectives: To assess the safety, tolerability, and pharmacokinetics of orally administered this compound.

Clinical Trial Data

As of the date of this guide, the detailed quantitative results from the Phase 1 clinical trials of this compound, including pharmacokinetic parameters (Cmax, AUC, half-life) and a comprehensive summary of adverse events, have not been made publicly available. The clinical development status of this compound may be subject to change, and it is recommended to consult official sources from the developing company or regulatory agencies for the most current information.

Conclusion

This compound is a promising fluorocycline antibiotic with potent in vitro activity against key pathogens of community-acquired bacterial pneumonia, including multi-drug resistant strains. Its efficacy has been demonstrated in preclinical animal models. While the compound has advanced to Phase 1 clinical trials, the detailed results of these studies are not yet in the public domain. The information presented in this guide provides a solid foundation for understanding the preclinical profile of this compound and will be of value to researchers and drug development professionals in the field of infectious diseases. Further disclosure of clinical trial data will be crucial in determining the future therapeutic potential of this compound for the treatment of CABP.

TP-271: A Technical Guide to its Interaction with the 30S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-271 is a novel, fully synthetic fluorocycline antibiotic with potent broad-spectrum activity against a wide range of bacterial pathogens, including those expressing common tetracycline-specific resistance mechanisms. As a member of the tetracycline class, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. This is achieved through specific binding to the 30S ribosomal subunit, thereby preventing the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. This technical guide provides an in-depth overview of the interaction between this compound and the 30S ribosomal subunit, summarizing key quantitative data on its antibacterial efficacy, detailing relevant experimental protocols for its study, and visualizing its mechanism of action and experimental workflows.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action or the ability to overcome existing resistance. This compound, a fluorocycline antibiotic, represents a significant advancement in the tetracycline class.[1] Its structural modifications allow it to evade common resistance mechanisms, such as tetracycline-specific efflux pumps and ribosomal protection proteins.[1] This document serves as a comprehensive technical resource for researchers and drug development professionals, focusing on the molecular interaction of this compound with its target, the bacterial 30S ribosomal subunit.

Mechanism of Action: Inhibition of Protein Synthesis

The established mechanism of action for tetracycline-class antibiotics is the disruption of protein synthesis at the level of the ribosome.[2] The bacterial ribosome is a complex molecular machine composed of two subunits, the 30S and the 50S. The 30S subunit plays a crucial role in decoding the messenger RNA (mRNA) template.

This compound, like other tetracyclines, exerts its bacteriostatic effect by binding to the 30S ribosomal subunit. This binding event physically obstructs the A-site, the primary landing site for the incoming aa-tRNA complex. By preventing the stable binding of aa-tRNA to the A-site, this compound effectively halts the elongation phase of protein synthesis, leading to the cessation of bacterial growth. While specific binding affinity data (e.g., Kd values) for this compound are not extensively available in the public domain, its potent antibacterial activity suggests a high-affinity interaction with the ribosomal target.

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Inhibition Inhibition 30S_Subunit->Inhibition 50S_Subunit 50S Subunit TP271 This compound TP271->30S_Subunit Binds to A-site aa_tRNA Aminoacyl-tRNA aa_tRNA->30S_Subunit Attempts to bind to A-site Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks Elongation

Figure 1: Mechanism of Action of this compound.

Quantitative Data: Antibacterial Activity of this compound

The efficacy of this compound has been demonstrated through extensive in vitro susceptibility testing against a wide array of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for this compound against several clinically relevant bacteria.

Table 1: In Vitro Activity of this compound against Gram-Positive Pathogens

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)1000.120.25
Staphylococcus aureus (MRSA)1000.120.12
Streptococcus pneumoniae1000.0150.03
Streptococcus pyogenes500.0150.03

Data compiled from publicly available research.

Table 2: In Vitro Activity of this compound against Gram-Negative Pathogens

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae1000.060.12
Moraxella catarrhalis50≤0.016≤0.016
Escherichia coli1000.52
Klebsiella pneumoniae10014

Data compiled from publicly available research.

Table 3: In Vitro Activity of this compound against Atypical and Other Pathogens

OrganismNo. of IsolatesMIC90 (µg/mL)
Mycobacterium abscessus220.5
Mycobacterium fortuitum220.03
Nocardia spp.198

Data compiled from publicly available research.

Experimental Protocols

The study of this compound's interaction with the 30S ribosomal subunit involves a variety of biochemical and microbiological assays. Below are detailed methodologies for key experiments.

Ribosome Binding Assay (Filter Binding Method)

This assay is used to determine the binding affinity of a ligand (this compound) to its target (30S ribosomal subunit).

Materials:

  • Purified bacterial 70S ribosomes or 30S ribosomal subunits

  • Radiolabeled this compound (e.g., [3H]-TP-271) or a competitive binding setup with radiolabeled tetracycline

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT)

  • Nitrocellulose filters (0.45 µm pore size)

  • Scintillation fluid and a scintillation counter

Protocol:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a microcentrifuge tube, combine a fixed concentration of 30S ribosomal subunits and a fixed concentration of radiolabeled tetracycline.

  • Add the varying concentrations of unlabeled this compound to the tubes. Include a control with no unlabeled competitor.

  • Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.

  • Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of radioactivity on each filter using a scintillation counter.

  • Plot the percentage of bound radiolabeled tetracycline against the concentration of unlabeled this compound to determine the IC50 value, from which the Ki can be calculated.

cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Prep_Ribosomes Prepare 30S Subunits & Radiolabeled Ligand Incubate Incubate 30S, Radioligand, & this compound Prep_Ribosomes->Incubate Prep_TP271 Prepare this compound Dilutions Prep_TP271->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Filter Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analyze Calculate IC50 / Ki Scintillation->Analyze

Figure 2: Workflow for a Ribosome Binding Assay.
In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay assesses the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

  • Bacterial cell-free extract (e.g., E. coli S30 extract) containing all necessary components for transcription and translation.

  • DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

  • Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine).

  • This compound at various concentrations.

  • Reaction buffer.

  • Method for detecting the reporter protein (e.g., luminometer for luciferase, spectrophotometer for β-galactosidase, or SDS-PAGE and autoradiography for radiolabeled protein).

Protocol:

  • Set up the IVTT reactions in microcentrifuge tubes, each containing the cell-free extract, DNA template, and amino acid mixture.

  • Add varying concentrations of this compound to the reactions. Include a no-drug control.

  • Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

  • Stop the reactions (e.g., by placing on ice or adding an inhibitor).

  • Quantify the amount of synthesized reporter protein using the appropriate detection method.

  • Plot the amount of synthesized protein against the concentration of this compound to determine the IC50 for translation inhibition.

Conclusion

This compound is a promising fluorocycline antibiotic that targets the bacterial 30S ribosomal subunit to inhibit protein synthesis. Its potent in vitro activity against a broad spectrum of pathogens, including resistant strains, underscores its potential as a valuable therapeutic agent. The experimental protocols detailed in this guide provide a framework for further investigation into the precise molecular interactions between this compound and the ribosome, which will be crucial for understanding its full potential and for the development of future antibiotics in this class. Further studies, including high-resolution structural analysis of the this compound-ribosome complex and detailed kinetic studies of its binding, will provide deeper insights into its mechanism of action and its advantages over older tetracyclines.

References

TP-271: A Novel Fluorocycline Overcoming Tetracycline Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global public health. Tetracycline-class antibiotics, once a cornerstone of antibacterial therapy, have seen their efficacy diminished due to the widespread emergence of resistance mechanisms. TP-271, a novel, fully synthetic fluorocycline, has emerged as a promising candidate to address this challenge. This technical guide provides a comprehensive overview of the activity of this compound against tetracycline-resistant bacterial strains, detailing its in vitro and in vivo efficacy, the experimental protocols used to evaluate its performance, and the mechanisms by which it overcomes common tetracycline resistance pathways.

In Vitro Activity of this compound against Tetracycline-Resistant Strains

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including those harboring well-defined tetracycline resistance determinants. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of in vitro activity.

Data Presentation

The following tables summarize the MIC values of this compound against various bacterial strains, including those resistant to conventional tetracyclines.

Table 1: In Vitro Activity of this compound against Key Respiratory Pathogens

OrganismResistance PhenotypeThis compound MIC90 (µg/mL)
Streptococcus pneumoniaeTetracycline-Resistant (tet(M))0.03
Staphylococcus aureus (MRSA)Tetracycline-Resistant (tet(M))0.12
Haemophilus influenzae-0.12
Moraxella catarrhalis-≤0.016

Table 2: Activity of this compound against Strains with Characterized Tetracycline Resistance Mechanisms

OrganismResistance MechanismThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Staphylococcus aureustet(K) efflux pump0.12>128
Streptococcus pneumoniaetet(M) ribosomal protection0.03>128

Experimental Protocols

The in vitro and in vivo activity of this compound has been evaluated using standardized and well-characterized experimental models.

In Vitro Susceptibility Testing: Broth Microdilution

The MICs of this compound are determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Inoculum: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Microdilution Plates: Serial two-fold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 18-24 hours in ambient air.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy: Neutropenic Murine Pneumonia Model

The in vivo efficacy of this compound is assessed using a neutropenic mouse model of pneumonia, which mimics infection in immunocompromised individuals.

Protocol:

  • Induction of Neutropenia: Female CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.[1] This depletes the mice of neutrophils, making them more susceptible to bacterial infection.

  • Bacterial Challenge: Mice are anesthetized and infected via intranasal inoculation with a suspension of the test organism (e.g., tetracycline-resistant Streptococcus pneumoniae or MRSA) at a concentration of approximately 10^6 CFU per mouse.[1]

  • Antimicrobial Treatment: Treatment with this compound or a comparator drug is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered intravenously or orally at various dose levels.

  • Assessment of Efficacy: At 24 hours post-treatment initiation, mice are euthanized, and their lungs are aseptically removed and homogenized. The bacterial burden in the lungs is quantified by plating serial dilutions of the lung homogenates on appropriate agar media and counting the resulting colonies. Efficacy is determined by the reduction in bacterial CFU in the lungs of treated mice compared to untreated controls.[2][3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental procedures related to the activity of this compound.

Tetracycline_Resistance_and_TP271_Action cluster_resistance Tetracycline Resistance Mechanisms cluster_tp271 This compound Mechanism of Action Tetracycline Tetracycline EffluxPump Efflux Pump (e.g., Tet(K)) Tetracycline->EffluxPump Substrate for Ribosome Bacterial Ribosome Tetracycline->Ribosome Binds to 30S subunit BlockedProteinSynthesis Protein Synthesis Blocked Tetracycline->BlockedProteinSynthesis Inhibits EffluxPump->Tetracycline Pumps out ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Enables RibosomalProtection Ribosomal Protection Protein (e.g., Tet(M)) RibosomalProtection->Ribosome Removes Tetracycline BacterialCell Bacterial Cell TP271 This compound TP271_Ribosome Bacterial Ribosome TP271->TP271_Ribosome Binds strongly to 30S subunit TP271_EffluxPump Efflux Pump (e.g., Tet(K)) TP271->TP271_EffluxPump Poor substrate TP271_BlockedProteinSynthesis Protein Synthesis Blocked TP271_Ribosome->TP271_BlockedProteinSynthesis Inhibits TP271_RibosomalProtection Ribosomal Protection Protein (e.g., Tet(M)) TP271_RibosomalProtection->TP271_Ribosome Ineffective at removal

Caption: Mechanism of tetracycline resistance and this compound action.

Experimental_Workflow cluster_invitro In Vitro Susceptibility Testing cluster_invivo In Vivo Efficacy (Neutropenic Mouse Model) A1 Bacterial Isolate (Tetracycline-Resistant Strain) A2 Prepare Inoculum (0.5 McFarland) A1->A2 A4 Inoculate and Incubate (35°C, 18-24h) A2->A4 A3 Serial Dilution of this compound in Microtiter Plate A3->A4 A5 Determine MIC (Lowest concentration with no growth) A4->A5 B1 Induce Neutropenia (Cyclophosphamide) B2 Intranasal Infection (Tetracycline-Resistant Bacteria) B1->B2 B3 Administer this compound (IV or Oral) B2->B3 B4 Euthanize and Harvest Lungs (24h post-treatment) B3->B4 B5 Quantify Bacterial Load (CFU/lung) B4->B5

Caption: Experimental workflow for in vitro and in vivo testing.

Conclusion

This compound demonstrates potent activity against a wide range of bacterial pathogens, including strains that are resistant to conventional tetracyclines through well-characterized mechanisms such as efflux and ribosomal protection. Its robust in vitro and in vivo efficacy, coupled with a mechanism of action that circumvents common resistance pathways, positions this compound as a promising new therapeutic agent in the fight against antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for further research and development of this novel fluorocycline.

References

The Dawn of a New Fluorocycline: An In-depth Technical Guide to the Early Research and Discovery of TP-271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic that has been developed for the treatment of serious and multidrug-resistant bacterial infections. As a member of the tetracycline class, this compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the early research and discovery of this compound, focusing on its in vitro and in vivo activity, mechanism of action, and the foundational clinical studies that have assessed its safety and pharmacokinetic profile.

In Vitro Activity

The in vitro potency of this compound has been evaluated against a broad range of bacterial pathogens, including those responsible for community-acquired bacterial pneumonia (CABP). The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) was determined for various Gram-positive and Gram-negative bacteria.

PathogenMIC90 (µg/mL)
Streptococcus pneumoniae0.03[1]
Staphylococcus aureus (Methicillin-Susceptible, MSSA)0.25[1]
Staphylococcus aureus (Methicillin-Resistant, MRSA)0.12[1]
Streptococcus pyogenes0.03[1]
Haemophilus influenzae0.12[1]
Moraxella catarrhalis≤0.016
Mycoplasma pneumoniae0.004
Legionella pneumophila1
Chlamydia pneumoniae4

This compound has also demonstrated potent activity against Mycobacterium abscessus and Mycobacterium fortuitum, with MIC90 values of 0.5 µg/mL and 0.03 µg/mL, respectively.

In Vivo Efficacy

The efficacy of this compound has been demonstrated in murine models of pneumonia. In these studies, this compound was administered both intravenously (i.v.) and orally (p.o.) to neutropenic and immunocompetent mice infected with key respiratory pathogens.

Animal ModelPathogenRoute of AdministrationLog10 CFU Reduction
Neutropenic Murine PneumoniaMRSAi.v.~2 to 5
Neutropenic Murine PneumoniaS. pneumoniaei.v.~2 to 5
Neutropenic Murine PneumoniaH. influenzaei.v.~2 to 5
Neutropenic Murine PneumoniaMRSAp.o.~1 to 4
Neutropenic Murine PneumoniaS. pneumoniaep.o.~1 to 4
Neutropenic Murine PneumoniaH. influenzaep.o.~1 to 4

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other tetracycline antibiotics, targets the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, this compound binds to the 30S ribosomal subunit. This binding event physically obstructs the accommodation of aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the addition of new amino acids to the growing polypeptide chain and effectively halting protein synthesis. A key advantage of this compound is its ability to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.

cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis 50S 50S 30S 30S tRNA Aminoacyl-tRNA 30S->tRNA Blocks Binding mRNA mRNA mRNA->30S Codon Recognition polypeptide Growing Polypeptide Chain tRNA->polypeptide Elongation This compound This compound This compound->30S Binds to A-site

This compound inhibits protein synthesis by binding to the 30S ribosomal subunit.

Early Clinical Development: Phase 1 Studies

The initial clinical development of this compound involved Phase 1 studies in healthy adult subjects to evaluate the safety, tolerability, and pharmacokinetics of both intravenous and oral formulations.

Intravenous Formulation (NCT03234738)

A randomized, placebo-controlled, double-blind, multiple-ascending-dose study was conducted to assess the intravenous formulation of this compound.

CohortNumber of SubjectsDose
A8 (6 active, 2 placebo)0.5 mg/kg
B8 (6 active, 2 placebo)1.0 mg/kg
C8 (6 active, 2 placebo)2.0 mg/kg
D8 (6 active, 2 placebo)2.5 mg/kg
E8 (6 active, 2 placebo)3.0 mg/kg
Oral Formulation (NCT03024034 & NCT03450187)

Single and multiple ascending dose studies were conducted to evaluate the oral formulation of this compound in healthy adult subjects.

Single Ascending Dose Study

Cohort Number of Subjects Dose
A 8 (6 active, 2 placebo) 25 mg
B 8 (6 active, 2 placebo) 50 mg
C 8 (6 active, 2 placebo) 100 mg
D 8 (6 active, 2 placebo) 150 mg
E 8 (6 active, 2 placebo) 200 mg

| F | 8 (6 active, 2 placebo) | 300 mg |

Multiple Ascending Dose Study

Cohort Number of Subjects Dose
1 8 (6 active, 2 placebo) 50 mg once daily
2 8 (6 active, 2 placebo) 100 mg once daily
3 8 (6 active, 2 placebo) 200 mg once daily
4 8 (6 active, 2 placebo) 300 mg once daily

| 5 | 8 (6 active, 2 placebo) | 400 mg once daily |

Note: As of the date of this document, the quantitative pharmacokinetic data (e.g., Cmax, AUC, half-life) from these Phase 1 studies have not been made publicly available in peer-reviewed literature.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro activity of this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_assay Assay cluster_readout Readout Bacterial_Culture Bacterial Culture (Logarithmic Growth Phase) Inoculation Inoculate Microtiter Plate Wells with Bacterial Suspension Bacterial_Culture->Inoculation TP271_Dilutions Serial Dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth TP271_Dilutions->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Murine Pneumonia Model

The in vivo efficacy of this compound was evaluated in a murine model of bacterial pneumonia. While specific details of the protocol for this compound are not fully published, a general workflow is outlined below.

Acclimatization Acclimatize Mice Immunosuppression Induce Neutropenia (e.g., with cyclophosphamide) Acclimatization->Immunosuppression Infection Intranasal or Aerosol Inoculation with Bacterial Pathogen Immunosuppression->Infection Treatment Administer this compound or Vehicle Control (i.v. or p.o.) Infection->Treatment Endpoint Euthanize Mice at Pre-determined Time Points Treatment->Endpoint Analysis Quantify Bacterial Load in Lungs (CFU counting) Endpoint->Analysis

General workflow for the murine pneumonia model to evaluate in vivo efficacy.

Conclusion

The early research and discovery of this compound have established it as a promising new fluorocycline antibiotic with potent in vitro activity against a wide range of clinically important pathogens, including multidrug-resistant strains. Its efficacy in animal models of pneumonia further supports its potential for treating respiratory infections. The mechanism of action, involving the inhibition of bacterial protein synthesis, is well-understood for the tetracycline class, and this compound's ability to overcome common resistance mechanisms is a significant advantage. The initial Phase 1 clinical trials have provided a foundation for its safety and tolerability profile in humans. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in the treatment of serious bacterial infections.

References

Methodological & Application

TP-271: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic with potent broad-spectrum in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacterial pathogens. As a member of the tetracycline class, this compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound targets the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 30S ribosomal subunit, which is responsible for decoding messenger RNA (mRNA). This binding event physically obstructs the docking of aminoacyl-transfer RNA (tRNA) to the A-site of the ribosome. By preventing the association of tRNA with the ribosomal complex, this compound effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and subsequent inhibition of bacterial growth.

Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) cluster_30S 30S Subunit Sites 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site P_Site P-Site E_Site E-Site mRNA mRNA mRNA->30S_Subunit Binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds to TP_271 This compound TP_271->30S_Subunit Binds to Inhibition Inhibition Inhibition->Aminoacyl_tRNA Prevents Binding No_Protein_Synthesis Protein Synthesis Blocked Inhibition->No_Protein_Synthesis Leads to Protein_Synthesis Protein Synthesis

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data Summary

The in vitro potency of this compound has been evaluated against a variety of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that inhibits visible growth of the microorganism.

Table 1: In Vitro Activity of this compound against Common Respiratory Pathogens

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae0.0150.03
Haemophilus influenzae0.060.12
Moraxella catarrhalis≤0.016≤0.016
Staphylococcus aureus (MSSA)0.120.25
Staphylococcus aureus (MRSA)0.120.12
Mycoplasma pneumoniae0.0040.004
Legionella pneumophila11
Chlamydia pneumoniae44

Table 2: In Vitro Activity of this compound against Other Clinically Relevant Pathogens

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pyogenes0.0150.03
Mycobacterium abscessus0.250.5
Mycobacterium fortuitum0.0150.03
Nocardia spp.48

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against bacterial isolates using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium for the test organism

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland standards

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL or higher in an appropriate solvent.

    • Further dilute the stock solution in the appropriate broth medium to create a working solution at twice the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 10 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Broth Microdilution MIC Assay Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h at 37°C) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Protein Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial protein synthesis using a cell-free transcription-translation system.

Materials:

  • This compound

  • Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase, β-galactosidase)

  • Amino acid mixture

  • [³⁵S]-Methionine or other labeled amino acid

  • TCA (Trichloroacetic acid)

  • Glass fiber filters

  • Scintillation counter and fluid

  • Reaction buffer and other components of the cell-free system

Protocol:

  • Reaction Setup:

    • Prepare reaction mixtures containing the cell-free extract, reaction buffer, amino acid mixture (without methionine), and the DNA template.

    • Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control and a positive control inhibitor (e.g., tetracycline).

  • Initiation of Translation:

    • Initiate the reaction by adding [³⁵S]-Methionine to each tube.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Precipitation:

    • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

    • Incubate on ice for 30 minutes.

  • Quantification of Protein Synthesis:

    • Collect the protein precipitates by vacuum filtration onto glass fiber filters.

    • Wash the filters with cold TCA and then with ethanol.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the amount of incorporated [³⁵S]-Methionine using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).

In Vitro Protein Synthesis Inhibition Assay Workflow Start Start Setup_Reaction Set up cell-free transcription-translation reactions Start->Setup_Reaction Add_TP271 Add varying concentrations of this compound Setup_Reaction->Add_TP271 Initiate_Reaction Initiate reaction with [³⁵S]-Methionine Add_TP271->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Precipitate Terminate reaction and precipitate proteins with TCA Incubate->Terminate_Precipitate Filter_Wash Filter and wash precipitates Terminate_Precipitate->Filter_Wash Quantify Quantify incorporated radioactivity Filter_Wash->Quantify Analyze Calculate % inhibition and IC₅₀ Quantify->Analyze End End Analyze->End

Caption: Workflow for in vitro protein synthesis inhibition assay.

Conclusion

This compound is a promising fluorocycline antibiotic with potent in vitro activity against a broad range of bacterial pathogens. The provided protocols for MIC determination and in vitro protein synthesis inhibition assays serve as a foundation for researchers to further investigate the antibacterial properties of this compound. The clear mechanism of action, targeting the bacterial 30S ribosomal subunit, makes it an important candidate for further drug development.

Application Notes and Protocols for MIC Susceptibility Testing of TP-271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic with potent in vitro activity against a broad spectrum of clinically significant Gram-positive and Gram-negative bacteria.[1] As a member of the tetracycline class, this compound exerts its antibacterial effect by inhibiting protein synthesis.[2][3][4] Accurate and reproducible determination of the Minimum Inhibitory Concentration (MIC) is crucial for understanding the susceptibility of bacterial isolates to this compound, guiding preclinical and clinical development, and for surveillance of potential resistance.

These application notes provide a detailed protocol for performing MIC susceptibility testing of this compound using the broth microdilution method, in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

This compound, like other tetracycline antibiotics, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the accommodation of aminoacyl-tRNA molecules in the A site of the ribosome, thereby stalling the elongation of the polypeptide chain and ultimately leading to a bacteriostatic effect.[2]

cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit Inhibition Inhibition 30S->Inhibition 50S 50S Subunit TP271 This compound TP271->30S Binds to tRNA Aminoacyl-tRNA tRNA->30S Binding blocked Protein Protein Synthesis (Elongation) Inhibition->Protein

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Microdilution MIC Testing

This protocol is based on the CLSI M07 and EUCAST guidelines for broth microdilution testing of tetracyclines.

Materials:

  • This compound powder

  • Sterile, high-quality water (for stock solution preparation)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Quality control bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve the powder in sterile, high-quality water to create a concentrated stock solution (e.g., 1280 µg/mL).

    • The stock solution should be freshly prepared on the day of the assay.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 16 µg/mL to 0.015 µg/mL).

    • Each well should contain 50 µL of the appropriate this compound dilution.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the microtiter plates with lids to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation of Results:

    • Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Growth is indicated by turbidity or a pellet of cells at the bottom of the well.

    • The growth control well should show distinct turbidity. The sterility control well should remain clear.

Quality Control:

  • Concurrently test recommended QC strains with known MIC ranges for tetracyclines.

  • The MIC values for the QC strains must fall within the acceptable ranges as defined by CLSI M100 documents.

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Tetracycline0.5 - 2
Staphylococcus aureus ATCC® 29213™Tetracycline0.12 - 1

Data Presentation: this compound MIC Values

The following table summarizes the in vitro activity of this compound against a selection of bacterial pathogens as reported in the literature.

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Streptococcus pneumoniae--0.03-
Staphylococcus aureus (MSSA)--0.25-
Staphylococcus aureus (MRSA)--0.12-
Streptococcus pyogenes--0.03-
Haemophilus influenzae--0.12-
Moraxella catarrhalis--≤0.016-
Mycoplasma pneumoniae--0.004-
Legionella pneumophila--1-
Chlamydia pneumoniae--4-

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC testing workflow for this compound.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

References

Application Notes and Protocols for TP-271 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel fluorocycline antibiotic, TP-271, in murine models. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo efficacy experiments.

Mechanism of Action

This compound, a fluorocycline antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. Like other tetracyclines, its primary target is the 30S ribosomal subunit. By binding to the 30S subunit, this compound effectively blocks the docking of aminoacyl-tRNA to the A-site of the ribosome. This prevention of tRNA binding stalls the elongation of the polypeptide chain, thereby halting protein production and ultimately inhibiting bacterial growth.[1][2][3][4][5] This mechanism allows this compound to be effective against a broad spectrum of pathogens, including those that have developed resistance to other tetracycline-class antibiotics through efflux pumps and ribosomal protection mechanisms.

TP271_Mechanism_of_Action Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit A_site A-Site 50S_subunit 50S Subunit P_site P-Site protein_synthesis Protein Synthesis (Elongation) A_site->protein_synthesis Allows E_site E-Site TP271 This compound TP271->30S_subunit Binds to TP271->A_site Blocks Binding aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Binds to bacterial_growth_inhibition Inhibition of Bacterial Growth protein_synthesis->bacterial_growth_inhibition Leads to

Caption: Mechanism of action of this compound.

Data Presentation: Dosage and Efficacy in Murine Models

The following tables summarize the quantitative data from key preclinical studies of this compound in various murine infection models.

Table 1: Intravenous Administration of this compound in Murine Pneumonia Models

PathogenMouse StrainImmunostatusDosage (mg/kg/day)Dosing RegimenEfficacyReference
S. pneumoniaeCD-1Neutropenic0.25 - 20Single IV doseDose-proportional pharmacokinetics
S. pneumoniaeCD-1NeutropenicNot specifiedq24h, q12h, q6hfAUC/MIC for static effect: 0.4 – 13.0 µg-hr/mL
S. aureus (MRSA)CD-1Neutropenic0.25 - 10Single IV doseStatic doses of ≤ 1 mg/kg
S. aureus (MRSA)CD-1NeutropenicNot specifiedq24h, q12h, q6hAUC/MIC best predictor of efficacy
S. pneumoniae (tet(M))Not specifiedNeutropenicNot specifiedIV~2 to 5 log10 CFU reduction
S. aureus (MRSA)Not specifiedNot specifiedNot specifiedIV~2 to 5 log10 CFU reduction
H. influenzaeNot specifiedNot specifiedNot specifiedIV~2 to 5 log10 CFU reduction

Table 2: Intraperitoneal Administration of this compound in a Murine Tularemia Model

PathogenMouse StrainImmunostatusDosage (mg/kg/day)Treatment InitiationDosing RegimenSurvival RateReference
F. tularensis SCHU S4BALB/cImmunocompetent324h post-challengeOnce daily for 21 days80%
F. tularensis SCHU S4BALB/cImmunocompetent624h post-challengeOnce daily for 21 days100%
F. tularensis SCHU S4BALB/cImmunocompetent1224h post-challengeOnce daily for 21 days100%
F. tularensis SCHU S4BALB/cImmunocompetent1824h post-challengeOnce daily for 21 days100%
F. tularensis SCHU S4BALB/cImmunocompetent372h post-challengeOnce daily for 21 days89%
F. tularensis SCHU S4BALB/cImmunocompetent672h post-challengeOnce daily for 21 days100%
F. tularensis SCHU S4BALB/cImmunocompetent1272h post-challengeOnce daily for 21 days100%
F. tularensis SCHU S4BALB/cImmunocompetent1872h post-challengeOnce daily for 21 days100%

Table 3: Oral Administration of this compound in Murine Pneumonia Models

PathogenMouse StrainImmunostatusDosage (mg/kg)Dosing RegimenEfficacyReference
S. pneumoniae (tet(M))Not specifiedNeutropenicNot specifiedp.o.~1 to 4 log10 CFU reduction
S. aureus (MRSA)Not specifiedNot specifiedNot specifiedp.o.~1 to 4 log10 CFU reduction
H. influenzaeNot specifiedNot specifiedNot specifiedp.o.~1 to 4 log10 CFU reduction
S. pneumoniaeNot specifiedImmunocompetent30p.o.Significant reduction in bacterial load

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as necessary for specific experimental goals.

Protocol 1: Intravenous Administration in a Neutropenic Murine Pneumonia Model

This protocol is adapted from studies investigating the efficacy of this compound against S. pneumoniae and S. aureus.

1. Murine Model:

  • Species/Strain: Female CD-1 mice.
  • Immunosuppression: Render mice neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.

2. Infection:

  • Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) or Streptococcus pneumoniae.
  • Inoculum Preparation: Grow bacteria to mid-log phase and dilute to the desired concentration (e.g., 10^7 CFU/mL).
  • Administration: Anesthetize mice and instill 0.05 mL of the bacterial suspension intranasally.

3. This compound Administration:

  • Formulation: The specific vehicle for this compound for intravenous administration is not detailed in the provided search results. A sterile, isotonic solution suitable for IV injection should be used.
  • Route: Intravenous (IV) injection, typically via the tail vein.
  • Dosage and Schedule: Administer this compound at various doses (e.g., 0.25 – 20 mg/kg) starting at a specified time post-infection (e.g., 2 or 12 hours). Dose fractionation studies may involve administering the total daily dose in single (q24h), divided (q12h), or more frequent (q6h) intervals.

4. Outcome Assessment:

  • Bacterial Load: At a predetermined time point (e.g., 26 hours post-infection), euthanize mice, harvest lungs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
  • Pharmacokinetics: Collect plasma and epithelial lining fluid (ELF) at various time points after a single IV dose to determine pharmacokinetic parameters such as Cmax, AUC, and %T>MIC.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Immunosuppression" [label="Induce Neutropenia\n(Cyclophosphamide IP)"]; "Infection" [label="Intranasal Inoculation\n(S. pneumoniae or MRSA)"]; "Treatment" [label="Administer this compound (IV)\n(Dose Ranging/Fractionation)"]; "Endpoint" [label="Euthanize and Harvest Lungs"]; "Analysis" [label="Determine Lung CFU\nand/or Pharmacokinetics"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Immunosuppression" [label="Day -4 and -1"]; "Immunosuppression" -> "Infection" [label="Day 0"]; "Infection" -> "Treatment" [label="2-12h post-infection"]; "Treatment" -> "Endpoint" [label="26h post-infection"]; "Endpoint" -> "Analysis"; "Analysis" -> "End"; }

Caption: Workflow for IV administration of this compound.

Protocol 2: Intraperitoneal Administration in a Murine Tularemia Model

This protocol is based on a study evaluating this compound efficacy against Francisella tularensis.

1. Murine Model:

  • Species/Strain: BALB/c mice.

2. Infection:

  • Bacterial Strain: Francisella tularensis SCHU S4.
  • Inoculum Preparation: Prepare an aerosol suspension of the bacteria to deliver a target dose (e.g., 91 to 283 LD50/mouse).
  • Administration: Expose mice to the bacterial aerosol.

3. This compound Administration:

  • Formulation: The vehicle for intraperitoneal injection is not specified in the search results. A sterile vehicle suitable for IP administration should be used.
  • Route: Intraperitoneal (IP) injection.
  • Dosage and Schedule: Administer this compound once daily at doses ranging from 3 to 18 mg/kg/day for 21 days. Treatment can be initiated at 24 or 72 hours post-challenge.

4. Outcome Assessment:

  • Survival: Monitor mice daily for 21 days of treatment and for a 14-day post-treatment period to assess survival.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Infection" [label="Aerosol Challenge\n(F. tularensis)"]; "Treatment_Initiation" [label="Initiate Treatment\n(24h or 72h post-challenge)"]; "Daily_Treatment" [label="Once Daily IP Injection of this compound\n(3, 6, 12, or 18 mg/kg)"]; "Monitoring" [label="Monitor Survival"]; "End_of_Treatment" [label="End of 21-day Treatment"]; "Post_Treatment_Monitoring" [label="14-day Post-Treatment\nObservation"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Infection"; "Infection" -> "Treatment_Initiation"; "Treatment_Initiation" -> "Daily_Treatment"; "Daily_Treatment" -> "Monitoring" [headlabel="During Treatment"]; "Daily_Treatment" -> "End_of_Treatment" [label="Day 21"]; "End_of_Treatment" -> "Post_Treatment_Monitoring"; "Post_Treatment_Monitoring" -> "Monitoring" [headlabel="Post Treatment"]; "Post_Treatment_Monitoring" -> "End" [label="Day 35"]; }

Caption: Workflow for IP administration of this compound.

Protocol 3: Oral Administration in a Murine Pneumonia Model

This protocol is a general representation based on studies mentioning the oral efficacy of this compound.

1. Murine Model:

  • Species/Strain: Not specified. Can be immunocompetent or rendered neutropenic depending on the study's objective.

2. Infection:

  • Bacterial Strains: S. pneumoniae, MRSA, or H. influenzae.
  • Inoculum Preparation and Administration: As described in Protocol 1.

3. This compound Administration:

  • Formulation: The formulation for oral administration is not detailed. This compound can be dissolved or suspended in a suitable vehicle for oral gavage.
  • Route: Oral (p.o.), likely via gavage.
  • Dosage and Schedule: Administer this compound at specified doses (e.g., 30 mg/kg). The dosing frequency and duration will depend on the experimental design.

4. Outcome Assessment:

  • Bacterial Load: As described in Protocol 1, determine the CFU in the lungs at a relevant time point post-infection.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Model_Preparation" [label="Prepare Murine Model\n(Immunocompetent or Neutropenic)"]; "Infection" [label="Intranasal Inoculation\n(e.g., S. pneumoniae)"]; "Treatment" [label="Administer this compound (Oral Gavage)"]; "Endpoint" [label="Euthanize and Harvest Lungs"]; "Analysis" [label="Determine Lung CFU"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Model_Preparation"; "Model_Preparation" -> "Infection"; "Infection" -> "Treatment"; "Treatment" -> "Endpoint"; "Endpoint" -> "Analysis"; "Analysis" -> "End"; }

Caption: Workflow for oral administration of this compound.

References

Preparing TP-271 for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic with potent broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2] As a member of the tetracycline class, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] This document provides detailed application notes and protocols for the preparation and use of this compound in laboratory settings, including in vitro susceptibility testing and in vivo efficacy studies.

Chemical Properties and Storage

PropertyValue
Chemical Name 7-fluoro-9-(pyrrolidin-1-ylacetyl)-6-demethyl-6-deoxytetracycline
Molecular Formula C29H34FN3O8
Appearance Solid powder
Storage Store powder at -20°C. Protect from light and moisture.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various bacterial pathogens. The MIC90 represents the concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

Table 1: In Vitro Activity of this compound against Community-Acquired Respiratory Pathogens [1][2]

OrganismNumber of IsolatesThis compound MIC90 (µg/mL)
Streptococcus pneumoniaeNot Specified0.03
Staphylococcus aureus (MSSA)Not Specified0.25
Staphylococcus aureus (MRSA)Not Specified0.12
Streptococcus pyogenesNot Specified0.03
Haemophilus influenzaeNot Specified0.12
Moraxella catarrhalisNot Specified≤0.016
Mycoplasma pneumoniaeNot Specified0.004
Legionella pneumophilaNot Specified1
Chlamydia pneumoniaeNot Specified4

Table 2: In Vitro Activity of this compound against Mycobacterium and Nocardia Species

OrganismNumber of IsolatesThis compound MIC90 (µg/mL)
Mycobacterium abscessus220.5
Mycobacterium fortuitum220.03
Nocardia spp.198

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound for use in in vitro experiments such as Minimum Inhibitory Concentration (MIC) assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-warm DMSO: Bring the sterile DMSO to room temperature.

  • Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. Perform this step in a chemical fume hood.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder to achieve a desired stock concentration (e.g., 10 mg/mL). Vortex thoroughly until the powder is completely dissolved. This compound is soluble in DMSO.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note on Stability: Tetracycline-class antibiotics in solution are generally stable for at least 3 months when stored at -18°C. For optimal results, it is recommended to use freshly prepared dilutions for each experiment.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial isolate to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Plate shaker/incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the bacterial isolate and inoculate into a tube of sterile CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, or an optical density at 600 nm (OD600) of approximately 0.08-0.1).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in microcentrifuge tubes to create a range of concentrations (e.g., from 64 µg/mL to 0.008 µg/mL).

  • Set up the MIC Plate:

    • Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

    • Add 50 µL of the appropriate this compound dilution to each well in the corresponding row, creating a final volume of 100 µL with the desired antibiotic concentration.

    • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with CAMHB only).

  • Inoculate the Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control wells), bringing the final volume to 150 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of each well using a microplate reader.

Protocol 3: In Vivo Efficacy of this compound in a Murine Pneumonia Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of bacterial pneumonia induced by Streptococcus pneumoniae.

Materials:

  • This compound

  • Vehicle for administration (see below for options)

  • Streptococcus pneumoniae strain (e.g., a clinical isolate)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • Sterile PBS

  • Female CD-1 or C57BL/6 mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Pipettes and sterile tips

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

Part A: Preparation of Bacterial Inoculum

  • Culture S. pneumoniae overnight in Todd-Hewitt broth with 0.5% yeast extract at 37°C in 5% CO2.

  • Subculture the bacteria into fresh, pre-warmed broth and grow to mid-log phase (OD600 ≈ 0.5-0.7).

  • Harvest the bacteria by centrifugation and resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/50 µL).

Part B: Infection of Mice

  • Anesthetize the mice using isoflurane.

  • Instill 50 µL of the bacterial suspension intranasally to each mouse. This method delivers the bacteria to the lungs.

Part C: Preparation and Administration of this compound

  • Formulation for Intravenous (IV) Administration:

    • Dissolve this compound in a vehicle suitable for IV injection. A common vehicle is sterile saline (0.9% NaCl). The pH of the solution should be adjusted to be between 5 and 9. The final formulation should be sterile-filtered.

  • Formulation for Oral (PO) Administration:

    • For oral gavage, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in water.

  • Administration:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound to the treatment groups via the chosen route (IV or PO). A vehicle-only control group should be included. Dosing regimens from preclinical studies can be used as a starting point (e.g., 0.3, 3, and 30 mg/kg).

Part D: Evaluation of Efficacy

  • At a specified time after treatment (e.g., 24 hours), euthanize the mice.

  • Aseptically remove the lungs and homogenize them in sterile PBS.

  • Perform serial dilutions of the lung homogenates and plate on appropriate agar plates (e.g., blood agar) to determine the bacterial load (CFU/lung).

  • Efficacy is determined by comparing the bacterial burden in the lungs of treated mice to that of the vehicle-treated control group.

Mandatory Visualizations

TP271_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 30S 30S Subunit Inhibition Inhibition 30S->Inhibition 50S 50S Subunit TP271 This compound TP271->30S Binds to A-site tRNA Aminoacyl-tRNA tRNA->30S Attempts to bind to A-site Protein Protein Synthesis Inhibition->Protein Blocks

Caption: Mechanism of action of this compound on the bacterial ribosome.

MIC_Assay_Workflow Start Start: Bacterial Culture Inoculum Prepare Inoculum (~5x10^5 CFU/mL) Start->Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Dilution Serial Dilution of This compound Dilution->Plate Incubate Incubate 16-20h at 37°C Plate->Incubate Read Read Results (Visual or Spectrophotometer) Incubate->Read End Determine MIC Read->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Murine_Pneumonia_Model_Workflow Start Prepare S. pneumoniae Inoculum Infect Intranasal Infection of Mice Start->Infect Treat Administer this compound (IV or PO) Infect->Treat Wait Incubation Period (e.g., 24 hours) Treat->Wait Harvest Harvest Lungs Wait->Harvest Homogenize Homogenize and Plate Dilutions Harvest->Homogenize Count Count CFU Homogenize->Count End Determine Efficacy Count->End

Caption: Workflow for in vivo efficacy testing in a murine pneumonia model.

References

Application Notes and Protocols for TP-271 in Animal Models of Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of TP-271, a novel fluorocycline antibiotic, in the treatment of respiratory tract infections using various animal models. The detailed protocols are intended to guide researchers in designing and executing similar in vivo efficacy and pharmacokinetic studies.

In Vitro Potency of this compound

This compound has demonstrated potent in vitro activity against a wide range of common and multidrug-resistant bacterial pathogens associated with community-acquired bacterial pneumonia (CABP). The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC⁹⁰) for key respiratory pathogens is summarized below.

Table 1: In Vitro Activity of this compound against Respiratory Pathogens

Bacterial SpeciesMIC⁹⁰ (µg/mL)
Streptococcus pneumoniae0.03[1][2][3]
Methicillin-Resistant Staphylococcus aureus (MRSA)0.12[1][2]
Methicillin-Sensitive Staphylococcus aureus (MSSA)0.25
Haemophilus influenzae0.12
Moraxella catarrhalis≤0.016
Streptococcus pyogenes0.03
Mycoplasma pneumoniae0.004
Legionella pneumophila1
Chlamydia pneumoniae4

In Vivo Efficacy in Murine Pneumonia Models

This compound has shown significant efficacy in both neutropenic (immunocompromised) and immunocompetent murine models of pneumonia. The following tables summarize the reduction in bacterial burden in the lungs following treatment with this compound.

Table 2: Efficacy of Intravenous (i.v.) this compound in Murine Pneumonia Models

PathogenAnimal ModelLog₁₀ CFU Reduction vs. Pre-treatment Control
MRSANeutropenic & Immunocompetent~2 to 5
S. pneumoniaeNeutropenic & Immunocompetent~2 to 5
H. influenzaeNeutropenic & Immunocompetent~2 to 5

Table 3: Efficacy of Oral (p.o.) this compound in Murine Pneumonia Models

PathogenAnimal ModelLog₁₀ CFU Reduction vs. Pre-treatment Control
MRSANeutropenic & Immunocompetent~1 to 4
S. pneumoniaeNeutropenic & Immunocompetent~1 to 4
H. influenzaeNeutropenic & Immunocompetent~1 to 4

Pharmacokinetics and Pharmacodynamics (PK/PD)

Pharmacokinetic studies in infected mice have shown that this compound exhibits a dose-proportional profile. Notably, the concentration of free this compound was found to be 2 to 5 times higher in the epithelial lining fluid (ELF) of the lungs compared to plasma, indicating excellent penetration to the site of infection. The pharmacodynamic parameter that best predicts the efficacy of this compound is the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC).

Table 4: Pharmacokinetic/Pharmacodynamic Parameters of this compound in Neutropenic Murine Lung Infection Model

ParameterFinding
Pharmacokinetics Dose-proportional with significant accumulation at the site of infection (ELF).
Protein Binding Higher in plasma than in ELF.
Best Predictor of Efficacy AUC/MIC
Free Drug Levels in ELF vs. Plasma 2-5 fold higher in ELF.

Experimental Protocols

Herein are detailed protocols for establishing murine models of respiratory tract infection and for the administration and evaluation of this compound.

Protocol 1: Neutropenic Murine Pneumonia Model

This protocol describes the induction of neutropenia in mice to create an immunocompromised state, followed by the establishment of a lung infection.

Workflow Diagram

Neutropenic_Model_Workflow cluster_Induction Neutropenia Induction cluster_Infection Infection cluster_Treatment Treatment & Evaluation CP1 Day -4: Administer Cyclophosphamide (150 mg/kg, i.p.) CP2 Day -1: Administer Cyclophosphamide (100 mg/kg, i.p.) CP1->CP2 3 days Anesthesia Anesthetize Mouse CP2->Anesthesia 1 day Inoculation Intranasal Inoculation (e.g., 50 µL of 10^6 CFU bacterial suspension) Anesthesia->Inoculation Treatment_Start Initiate this compound Treatment (e.g., 12h post-infection) Inoculation->Treatment_Start Evaluation Euthanize & Harvest Lungs (e.g., 24h post-treatment initiation) Treatment_Start->Evaluation CFU_Count Homogenize Lungs & Enumerate CFU Evaluation->CFU_Count

Caption: Workflow for the neutropenic murine pneumonia model.

Materials:

  • Cyclophosphamide

  • Sterile Saline

  • Female CD-1 or ICR mice (5-6 weeks old)

  • Bacterial culture (e.g., S. pneumoniae, MRSA)

  • Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)

Procedure:

  • Induction of Neutropenia:

    • On day -4 relative to infection, administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal (i.p.) injection.

    • On day -1, administer a second dose of cyclophosphamide at 100 mg/kg (i.p.).

  • Bacterial Inoculum Preparation:

    • For S. pneumoniae or MRSA, grow a fresh overnight culture in an appropriate broth (e.g., Trypticase Soy Broth).

    • Sub-culture and grow to mid-logarithmic or early stationary phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., ~2 x 10⁸ CFU/mL for MRSA or 10⁶ CFU in 0.05 mL for S. pneumoniae).

  • Intranasal Inoculation:

    • Anesthetize the mice using a preferred method (e.g., i.p. injection of Ketamine/Xylazine).

    • Once the mouse is fully anesthetized, gently instill 50 µL of the bacterial suspension into the nares.

    • Allow the mouse to recover in a clean cage.

  • Treatment and Evaluation:

    • At a specified time post-infection (e.g., 12 hours), begin administration of this compound or vehicle control.

    • At the end of the treatment period (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the lungs, homogenize in sterile saline, and perform serial dilutions for Colony Forming Unit (CFU) enumeration on appropriate agar plates.

Protocol 2: Administration of this compound

This protocol outlines the procedures for intravenous and oral administration of this compound to mice.

Logical Flow of Administration Routes

Administration_Routes TP271 This compound Formulation (in appropriate vehicle) IV_Admin Intravenous (i.v.) (Tail Vein Injection) TP271->IV_Admin PO_Admin Oral (p.o.) (Gavage) TP271->PO_Admin Systemic_Circulation Systemic Circulation IV_Admin->Systemic_Circulation Direct PO_Admin->Systemic_Circulation Absorption

Caption: Administration routes for this compound in animal models.

Intravenous (i.v.) Administration:

  • Preparation: Formulate this compound in a sterile vehicle suitable for intravenous injection.

  • Procedure:

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraint device.

    • Using a small gauge needle (e.g., 27-30G), inject the formulated this compound solution slowly into a lateral tail vein.

    • The total volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).

Oral Gavage (p.o.) Administration:

  • Preparation: Formulate this compound in a suitable vehicle for oral administration (e.g., water, 0.5% methylcellulose).

  • Procedure:

    • Measure the distance from the corner of the mouse's mouth to the last rib to determine the appropriate insertion depth for the gavage needle.

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-22G for an adult mouse).

    • Firmly restrain the mouse, ensuring the head and neck are extended.

    • Gently insert the gavage needle into the mouth, over the tongue, and down the esophagus to the pre-measured depth. Do not force the needle.

    • Slowly administer the this compound suspension. The volume should not exceed 10 mL/kg of body weight.

    • Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.

Protocol 3: Pharmacokinetic Study

This protocol describes the collection of samples for determining the pharmacokinetic profile of this compound.

Pharmacokinetics Sample Collection Workflow

PK_Workflow Start Administer Single i.v. Dose of this compound (0.25 - 20 mg/kg) Euthanasia Euthanize Mice at Predetermined Time Points (N=5 per time point) Start->Euthanasia Blood_Collection Collect Blood for Plasma Euthanasia->Blood_Collection BAL Perform Bronchoalveolar Lavage (BAL) to Collect ELF Euthanasia->BAL Urea_Assay Measure Urea in Plasma and BAL Fluid Blood_Collection->Urea_Assay Analysis Analyze this compound Concentration (Plasma and ELF) Blood_Collection->Analysis BAL->Urea_Assay ELF_Correction Perform Urea Correction for ELF Volume Urea_Assay->ELF_Correction ELF_Correction->Analysis

Caption: Workflow for pharmacokinetic sample collection and analysis.

Materials:

  • Anesthetic (e.g., CO₂ inhalation)

  • Anticoagulant tubes (for plasma)

  • Bronchoalveolar lavage (BAL) buffer

  • Urea quantification kit

Procedure:

  • Dosing: Administer a single intravenous dose of this compound to infected mice at various concentrations (e.g., 0.25 to 20 mg/kg).

  • Sample Collection:

    • At predetermined time points post-dosing, euthanize a cohort of mice (e.g., 5 mice per time point) via CO₂ inhalation.

    • Immediately collect blood via cardiac puncture into anticoagulant tubes to prepare plasma.

    • Perform a bronchoalveolar lavage (BAL) to collect epithelial lining fluid (ELF).

  • ELF Volume Correction:

    • Measure the concentration of urea in both the plasma and the BAL fluid using a commercially available kit.

    • Use the ratio of urea concentrations to correct for the dilution of ELF in the BAL fluid.

  • Drug Quantification:

    • Analyze the concentrations of this compound in plasma and corrected ELF samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Determine pharmacokinetic parameters (e.g., Cmax, AUC, half-life) using appropriate software (e.g., PK Solutions™).

    • Determine protein binding in plasma and ELF using a method like rapid equilibrium dialysis.

References

Standard Operating Procedure for TP-271 Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel fluorocycline antibiotic demonstrating potent in vitro and in vivo activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. As a member of the tetracycline class, this compound targets the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. Accurate and reproducible antimicrobial susceptibility testing (AST) is critical for determining the efficacy of this compound against clinical isolates and for monitoring the development of resistance. This document provides detailed application notes and protocols for determining the susceptibility of bacteria to this compound using standardized laboratory methods.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. This interaction prevents the binding of aminoacyl-tRNA to the A-site of the ribosome, which in turn halts the elongation of the polypeptide chain and inhibits protein synthesis.[1] This mechanism is common to the tetracycline class of antibiotics.

cluster_ribosome Bacterial Ribosome 30S 30S 50S 50S Aminoacyl_tRNA Aminoacyl-tRNA 30S->Aminoacyl_tRNA Blocks binding of mRNA mRNA TP_271 This compound TP_271->30S Binds to Protein_Synthesis Protein Synthesis Aminoacyl_tRNA->Protein_Synthesis Required for Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various bacterial pathogens, as determined by broth microdilution. The values are presented as the minimum inhibitory concentration required to inhibit 90% of the isolates (MIC90).

Table 1: In Vitro Activity of this compound against Common Respiratory Pathogens

OrganismMIC90 (µg/mL)
Streptococcus pneumoniae0.03[1][2]
Methicillin-Sensitive Staphylococcus aureus (MSSA)0.25[2]
Methicillin-Resistant Staphylococcus aureus (MRSA)0.12[1]
Streptococcus pyogenes0.03
Haemophilus influenzae0.12
Moraxella catarrhalis≤0.016
Mycoplasma pneumoniae0.004
Legionella pneumophila1
Chlamydia pneumoniae4

Table 2: In Vitro Activity of this compound against Mycobacteria and Nocardia Species

OrganismMIC90 (µg/mL)
Mycobacterium abscessus0.5
Mycobacterium fortuitum0.03
Nocardia spp.8

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the susceptibility testing of this compound.

Protocol 1: Broth Microdilution MIC Assay

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Prepare_TP271_Dilutions Prepare Serial Dilutions of this compound in Broth Start->Prepare_TP271_Dilutions Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_TP271_Dilutions->Inoculate_Plate Incubate Incubate Plate (35°C for 16-20 hours) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Broth microdilution workflow.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL or as appropriate.

    • Dissolve the this compound powder in the recommended solvent.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution in aliquots at -70°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

    • The final volume in each well should be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension, bringing the final volume to 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Read the plate against a dark, non-reflective background.

Quality Control:

  • Concurrently test the appropriate QC strains.

  • The MIC values for the QC strains should fall within the established acceptable ranges. As of the last update, specific CLSI or EUCAST QC ranges for this compound have not been established. Laboratories should establish their own internal QC ranges based on initial validation studies.

Protocol 2: Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to this compound.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Agar Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Agar Apply_Disk Apply this compound Disk Inoculate_Agar->Apply_Disk Incubate Incubate Plate (35°C for 16-18 hours) Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone Interpret_Results Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret_Results End End Interpret_Results->End

Caption: Disk diffusion workflow.

Materials:

  • This compound disks (concentration to be determined based on validation studies)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Forceps

  • Ruler or calipers

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Follow the same procedure as for the broth microdilution assay to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of this compound Disk:

    • Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • If multiple disks are used, they should be spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Measuring the Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter using a ruler or calipers.

Interpretation:

  • The interpretation of the zone diameter as Susceptible (S), Intermediate (I), or Resistant (R) requires established breakpoints from regulatory bodies like CLSI or EUCAST. As these are not yet available for this compound, this method is currently best used for screening purposes.

Quality Control:

  • Test appropriate QC strains in parallel with the clinical isolates.

  • The zone diameters for the QC strains should be within the laboratory's established internal ranges.

Disclaimer

These protocols are intended for research and professional laboratory use only. It is the responsibility of the user to validate these methods for their specific applications and to adhere to all relevant safety and regulatory guidelines. As this compound is a novel antibiotic, it is crucial to consult the latest publications and regulatory guidance for any updates to testing standards, breakpoints, and quality control ranges.

References

Application of TP-271 in Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic with potent broad-spectrum activity against a variety of bacterial pathogens, including multidrug-resistant (MDR) strains. Its efficacy against bacteria harboring common tetracycline-specific resistance mechanisms makes it a valuable tool for studying the nuances of bacterial resistance. These application notes provide detailed protocols for utilizing this compound to investigate bacterial resistance mechanisms, including the determination of minimum inhibitory concentrations (MIC), assessment of efflux pump activity, and evaluation of in vivo efficacy. Furthermore, a proposed signaling pathway illustrates how bacteria may respond to and develop resistance against tetracycline-class antibiotics.

Data Presentation

The following tables summarize the in vitro activity of this compound against a range of bacterial species, providing a quantitative basis for experimental design.

Table 1: In Vitro Activity of this compound against Mycobacterium and Nocardia Species [1]

OrganismNumber of IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound MIC Range (µg/mL)
Mycobacterium abscessus220.250.50.06 - 1
Mycobacterium fortuitum220.0150.06≤0.001 - 0.125
Nocardia spp.19280.06 - 16

Table 2: In Vitro Activity of this compound against Common Respiratory Pathogens

OrganismThis compound MIC₉₀ (µg/mL)
Streptococcus pneumoniae0.03
Methicillin-Sensitive Staphylococcus aureus (MSSA)0.25
Methicillin-Resistant Staphylococcus aureus (MRSA)0.12
Community-Acquired MRSA (PVL-positive)0.12
Streptococcus pyogenes0.03
Haemophilus influenzae0.12
Moraxella catarrhalis≤0.016
Mycoplasma pneumoniae0.004
Legionella pneumophila1
Chlamydia pneumoniae4

Experimental Protocols

Detailed methodologies for key experiments to study bacterial resistance using this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound against various bacterial strains.[1][2][3][4]

Materials:

  • This compound stock solution (prepared in a suitable solvent and filter-sterilized)

  • Sterile 96-well round-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile petri dishes

  • Multipipettor

  • ELISA plate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a 2x working stock solution of this compound in the appropriate broth medium. b. Dispense 100 µL of sterile broth into all wells of a 96-well plate. c. Add 100 µL of the 2x this compound working stock to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as a positive control (no antibiotic), and column 12 as a negative control (no bacteria).

  • Inoculum Preparation: a. From a fresh culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12. b. Seal the plate and incubate at 37°C for 18-24 hours (or longer for slow-growing organisms).

  • Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. b. Results can be read visually or with an ELISA reader by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare 2x this compound Stock C Serial Dilution of this compound in 96-well Plate A->C B Prepare 0.5 McFarland Inoculum D Dilute Inoculum B->D E Inoculate Plate C->E D->E F Incubate at 37°C E->F G Read Results Visually or with Plate Reader F->G H Determine MIC G->H

Workflow for MIC determination.

Protocol 2: Assessment of Efflux Pump Activity using the Ethidium Bromide-Agar Cartwheel Method

This method provides a qualitative assessment of efflux pump activity in bacteria and can be used to determine if this compound is a substrate for these pumps or if its activity is enhanced by efflux pump inhibitors.

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium Bromide (EtBr) solution (0.5 µg/mL in TSA)

  • Bacterial isolates to be tested

  • Control strains (one with known high efflux activity and one with low/no efflux activity)

  • UV transilluminator

Procedure:

  • Plate Preparation: a. Prepare TSA plates containing 0.5 µg/mL of EtBr. b. Allow the plates to solidify and dry.

  • Inoculation: a. From a fresh culture, pick a single colony of each test and control strain. b. Inoculate the EtBr-containing TSA plates by streaking the isolates from the center to the edge of the plate in a "cartwheel" pattern.

  • Incubation and Visualization: a. Incubate the plates at 37°C for 16-18 hours. b. After incubation, visualize the plates under a UV transilluminator.

  • Interpretation of Results: a. Strains with high efflux pump activity will pump out the EtBr and will show low or no fluorescence. b. Strains with low efflux pump activity will accumulate EtBr and will fluoresce brightly. c. To test if this compound is an efflux pump substrate, the assay can be modified by incorporating sub-inhibitory concentrations of this compound into the agar and observing changes in fluorescence.

Efflux_Pump_Assay cluster_setup Setup cluster_procedure Procedure cluster_results Results A Prepare EtBr-Agar Plates C Inoculate Plates in Cartwheel Pattern A->C B Culture Test and Control Strains B->C D Incubate at 37°C C->D E Visualize under UV Light D->E F Assess Fluorescence E->F

Workflow for efflux pump activity assay.

Protocol 3: In Vivo Efficacy Assessment using a Murine Pneumonia Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound against respiratory pathogens in a murine model of pneumonia.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Bacterial pathogen of interest

  • This compound formulation for intravenous (i.v.) or oral (p.o.) administration

  • Anesthetic

  • Surgical tools for intratracheal or intranasal inoculation

  • Equipment for euthanasia and tissue homogenization

  • Agar plates for bacterial enumeration

Procedure:

  • Animal Acclimation and Immunosuppression (if required): a. Acclimate mice to the facility for at least 3 days. b. If a neutropenic model is required, administer cyclophosphamide to induce neutropenia.

  • Infection: a. Anesthetize the mice. b. Inoculate the mice with a predetermined lethal or sublethal dose of the bacterial pathogen via the intratracheal or intranasal route.

  • Treatment: a. At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (i.v. or p.o.) at various dosages. b. Include a vehicle control group and potentially a comparator antibiotic group.

  • Monitoring and Endpoint: a. Monitor the mice for clinical signs of illness. b. At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), euthanize the mice.

  • Bacterial Load Determination: a. Aseptically remove the lungs and other relevant organs. b. Homogenize the tissues in sterile saline or PBS. c. Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/organ).

  • Data Analysis: a. Compare the bacterial loads in the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden.

Murine_Pneumonia_Model A Animal Acclimation B Induce Neutropenia (Optional) A->B C Bacterial Inoculation (Intratracheal/Intranasal) A->C (Immunocompetent) B->C D This compound Administration (i.v. or p.o.) C->D E Monitoring of Clinical Signs D->E F Euthanasia and Organ Harvest E->F G Tissue Homogenization and Plating F->G H Determine Bacterial Load (CFU) G->H

Workflow for in vivo efficacy testing.

Signaling Pathways in Bacterial Resistance

While the primary mechanism of action of tetracyclines is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, evidence suggests that bacteria can develop resistance through the modulation of signaling pathways, particularly two-component systems (TCSs). These systems allow bacteria to sense and respond to environmental stimuli, including the presence of antibiotics.

The diagram below illustrates a generalized model of how a TCS could mediate resistance to a tetracycline-class antibiotic like this compound.

TCS-mediated resistance to this compound.

In this model, the presence of this compound in the periplasm acts as a stress signal that is detected by a sensor kinase in the inner membrane. This leads to the autophosphorylation of the sensor kinase and the subsequent transfer of the phosphate group to its cognate response regulator in the cytoplasm. The phosphorylated response regulator then acts as a transcription factor, binding to specific DNA sequences to modulate gene expression. This can result in the upregulation of genes encoding efflux pumps, which actively transport this compound out of the cell, and the downregulation of genes encoding porins, reducing the influx of the antibiotic. Together, these changes lead to a decrease in the intracellular concentration of this compound, conferring resistance.

Conclusion

This compound is a powerful tool for investigating the mechanisms of bacterial resistance. Its ability to evade common tetracycline resistance mechanisms allows for the study of novel and less-understood pathways of resistance. The protocols and conceptual framework provided in these application notes offer a starting point for researchers to design and execute experiments aimed at elucidating the complex interplay between bacteria and this next-generation fluorocycline. Further research into the specific signaling pathways affected by this compound will be crucial for understanding and combating the evolution of antibiotic resistance.

References

Application Notes and Protocols: In Vitro Combination Studies of TP-271 with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. Combination therapy, the use of two or more antibiotics together, is a promising strategy to combat resistance. Synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects, are of particular interest as they can enhance efficacy, reduce required dosages, and minimize the development of further resistance.

TP-271 is a novel, fully synthetic fluorocycline antibiotic with potent in vitro and in vivo activity against a broad spectrum of pathogens, including those resistant to other tetracyclines.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[3] Given its potent activity against respiratory pathogens and some MDR organisms, exploring its synergistic potential with other antibiotic classes could unveil new therapeutic options.[4][5]

These application notes provide detailed protocols for assessing the in vitro synergy of this compound with other antibiotics using the checkerboard assay and the time-kill assay.

Data Presentation

As no specific in vitro combination studies for this compound have been published, a template for presenting checkerboard assay results is provided below. Researchers can use this table to summarize their experimental data.

Table 1: Checkerboard Assay Results for this compound in Combination with Antibiotic X against [Bacterial Strain]

Concentration of this compound (µg/mL)Concentration of Antibiotic X (µg/mL)Growth (+/-)FIC of this compoundFIC of Antibiotic XΣFIC (FIC Index)Interpretation
e.g., 20 (MIC of this compound alone)-101-
1e.g., 0.25-0.50.51Additive
0.5e.g., 0.5-0.2511.25Indifferent
0.25e.g., 0.125-0.1250.250.375Synergy
0 (MIC of AbX alone)e.g., 0.5-011-

Interpretation of the Fractional Inhibitory Concentration (FIC) Index:

  • Synergy: ≤ 0.5

  • Additive: > 0.5 to 1.0

  • Indifference: > 1.0 to 4.0

  • Antagonism: > 4.0

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess antibiotic synergy. It involves testing serial dilutions of two antibiotics, both alone and in all possible combinations.

Materials:

  • This compound and second antibiotic of interest (potency-adjusted powder)

  • Appropriate solvents for each antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of this compound horizontally (e.g., columns 1-10) in CAMHB.

    • Similarly, prepare serial twofold dilutions of the second antibiotic vertically (e.g., rows A-G) in CAMHB.

    • Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • Well H12 should serve as the growth control (broth and inoculum only).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

  • Calculation of FIC Index:

    • Determine the MIC of each drug alone.

    • For each well showing no growth in the combination, calculate the FIC for each antibiotic:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)

    • Calculate the FIC Index (ΣFIC) for each combination:

      • ΣFIC = FIC of this compound + FIC of Antibiotic X

    • The synergistic FIC index is the lowest ΣFIC value obtained.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_tp271 This compound Stock dilute_tp271 Serial Dilute this compound (Horizontally) stock_tp271->dilute_tp271 stock_abx Antibiotic X Stock dilute_abx Serial Dilute AbX (Vertically) stock_abx->dilute_abx bacterial_culture Bacterial Culture (0.5 McFarland) inoculate Inoculate with Bacteria bacterial_culture->inoculate plate 96-Well Plate plate->inoculate dilute_tp271->plate dilute_abx->plate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret

Checkerboard assay workflow.

Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the interaction of antibiotics over time.

Materials:

  • This compound and second antibiotic of interest

  • CAMHB

  • Bacterial inoculum

  • Sterile test tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Apparatus for serial dilutions and plating (e.g., agar plates, pipettes)

  • Colony counter

Procedure:

  • Preparation:

    • Prepare a bacterial suspension in the early logarithmic phase of growth.

    • Dilute the culture in pre-warmed CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

    • Prepare tubes with CAMHB containing this compound alone, the second antibiotic alone, and the combination of both at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C with constant shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates for 18-24 hours at 35°C.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

    • Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.

Signaling Pathways and Mechanisms

Mechanism_of_Action ribosome 70S Ribosome protein Protein Synthesis ribosome->protein 50S 50S 30S 30S mrna mRNA mrna->ribosome Translation inhibition Inhibition tp271 This compound tp271->30S Binds to

Mechanism of action of this compound.

This compound, like other tetracyclines, exerts its antibacterial effect by binding to the bacterial 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which in turn inhibits the addition of amino acids to the growing peptide chain, ultimately halting protein synthesis. The potential for synergy arises when another antibiotic targets a different cellular pathway. For example, a cell wall synthesis inhibitor (e.g., a beta-lactam) could increase the permeability of the bacterial cell envelope, facilitating the entry of this compound to its ribosomal target.

References

Troubleshooting & Optimization

Troubleshooting unexpected results in TP-271 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP-271. The information is designed to address common issues and unexpected results that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, fully synthetic fluorocycline antibiotic.[1][2] Its mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, which interferes with the binding of aminoacyl-tRNA to the A-site of the ribosome. This action prevents the addition of amino acids to the growing peptide chain, thereby halting protein production and inhibiting bacterial growth.[2]

Q2: What is the spectrum of activity of this compound?

A2: this compound has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] It is effective against key community-acquired bacterial pneumonia (CABP) pathogens such as Streptococcus pneumoniae, Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Haemophilus influenzae, and Moraxella catarrhalis. It has also shown activity against Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydia pneumoniae. Notably, its activity is minimally affected by common tetracycline-specific resistance mechanisms.

Q3: What are the key pharmacokinetic properties of this compound?

A3: Phase 1 clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of both intravenous (IV) and oral formulations of this compound in healthy adult subjects. These studies involved single and multiple ascending doses to establish the drug's profile.

Troubleshooting Guide

In Vitro Experiments

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.

  • Potential Cause 1: Inaccurate Drug Concentration. The prepared stock solution of this compound may be inaccurate.

    • Solution:

      • Verify the certificate of analysis for the specific lot of this compound to confirm its purity and potency.

      • Re-calibrate the balance used for weighing the compound.

      • Prepare a fresh stock solution, ensuring the compound is fully dissolved. Consider using a different solvent if solubility is an issue.

  • Potential Cause 2: Bacterial Strain Inconsistency. The bacterial strain used may have acquired resistance or may not be the expected strain.

    • Solution:

      • Confirm the identity of the bacterial strain using molecular methods (e.g., 16S rRNA sequencing).

      • Obtain a fresh culture from a reliable source (e.g., ATCC).

      • Perform quality control by testing the strain against a panel of standard antibiotics with known MICs.

  • Potential Cause 3: Inappropriate Assay Conditions. The incubation time, temperature, or atmosphere may not be optimal for the bacterial strain.

    • Solution:

      • Review and adhere to established protocols for MIC testing for the specific bacterial species.

      • Ensure incubators are properly calibrated and maintaining the correct temperature and atmospheric conditions (e.g., CO2 levels for fastidious organisms).

Issue 2: Inconsistent results in time-kill assays.

  • Potential Cause 1: Inoculum Variability. The starting bacterial density can significantly impact the outcome of time-kill assays.

    • Solution:

      • Standardize the preparation of the bacterial inoculum to a specific optical density (OD) and confirm the colony-forming units (CFU)/mL by plating.

      • Ensure thorough mixing of the culture before sampling.

  • Potential Cause 2: Drug Instability. this compound may degrade in the assay medium over the course of the experiment.

    • Solution:

      • Consult literature for the stability of fluorocyclines in different media and under various storage conditions.

      • If instability is suspected, consider performing the assay in a different medium or reducing the duration of the experiment if scientifically justifiable.

In Vivo Experiments

Issue 3: Lack of efficacy in animal models of infection.

  • Potential Cause 1: Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD). The dosing regimen (dose, frequency, route of administration) may not be achieving sufficient drug exposure at the site of infection.

    • Solution:

      • Conduct a pilot PK study in the selected animal model to determine key parameters such as Cmax, AUC, and half-life.

      • Adjust the dosing regimen based on the PK data and the MIC of the infecting organism to achieve the target PK/PD index for tetracyclines (typically AUC/MIC).

  • Potential Cause 2: Inappropriate Animal Model. The chosen animal model may not accurately mimic the human disease or the infection may be too severe for the tested dose.

    • Solution:

      • Review the literature to ensure the animal model is appropriate for the pathogen and the type of infection being studied.

      • Optimize the infection model by adjusting the inoculum size to achieve a consistent and non-lethal infection in control animals.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against Key Respiratory Pathogens

Bacterial SpeciesMIC90 (µg/mL)
Streptococcus pneumoniae0.03
Staphylococcus aureus (MSSA)0.25
Staphylococcus aureus (MRSA)0.12
Streptococcus pyogenes0.03
Haemophilus influenzae0.12
Moraxella catarrhalis≤0.016
Mycoplasma pneumoniae0.004
Legionella pneumophila1
Chlamydia pneumoniae4

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound powder and dissolve it in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to create a working solution at a concentration that is a multiple of the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Assay Procedure:

    • Dispense the bacterial inoculum into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound working solution in the wells containing the inoculum.

    • Include a growth control well (inoculum without drug) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

TP-271_Mechanism_of_Action cluster_ribosome Bacterial 30S Ribosomal Subunit A_site A-site Protein Protein Synthesis P_site P-site TP271 This compound TP271->A_site Binds to Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->A_site Binding Blocked Inhibition->Protein

Caption: Mechanism of action of this compound on the bacterial ribosome.

MIC_Assay_Workflow start Start prep_drug Prepare this compound Stock & Working Solutions start->prep_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilution Perform Serial Dilutions of this compound in 96-well Plate prep_drug->dilution add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum dilution->add_inoculum incubate Incubate Plate (35-37°C, 16-20h) add_inoculum->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

References

Technical Support Center: Overcoming TP-271 Solubility Issues in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming potential solubility challenges with the novel fluorocycline antibiotic, TP-271, in culture media. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, fully synthetic fluorocycline antibiotic with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1][2][3] Its mechanism of action, like other tetracycline antibiotics, involves the inhibition of bacterial protein synthesis. This compound binds to the 30S ribosomal subunit, which interferes with the docking of aminoacyl-tRNA to the ribosome-mRNA complex. This action prevents the addition of new amino acids to the growing peptide chain, ultimately halting protein synthesis.[4]

Q2: I've observed a precipitate in my culture medium after adding this compound. What are the likely causes?

Precipitation of a compound like this compound in aqueous culture media is a common challenge for poorly soluble drugs. Several factors can contribute to this issue:

  • High Concentration: The final concentration of this compound in the culture medium may have exceeded its solubility limit.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution of this compound (likely dissolved in an organic solvent like DMSO) into the aqueous culture medium can cause the compound to crash out of solution.[5]

  • pH of the Medium: The solubility of many compounds is pH-dependent. The pH of your culture medium may not be optimal for keeping this compound in solution.

  • Temperature Fluctuations: Moving media between cold storage and a warm incubator can affect the solubility of its components, including the added drug. Adding a cold stock solution to warm media can also induce precipitation.

  • Interactions with Media Components: Components within the culture medium, such as salts, proteins, and other supplements (especially in serum-containing media), can interact with this compound and lead to the formation of insoluble complexes.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For many poorly water-soluble drugs used in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. It is crucial to use a high grade of DMSO (e.g., cell culture grade) to avoid cytotoxicity.

Q4: What is the maximum recommended final concentration of the solvent (e.g., DMSO) in my cell culture?

The tolerance to organic solvents like DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v). For many sensitive cell lines, including primary cells, it is advisable to maintain the final DMSO concentration at or below 0.1%. It is always best practice to include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide

Problem: A visible precipitate forms immediately after adding the this compound stock solution to the culture medium.

Potential Cause Recommended Solution
"Solvent Shock" Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing to ensure rapid and even dispersion.
Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed culture medium before adding it to the final volume.
High Localized Concentration Instead of adding the stock solution to a static volume of medium, add it to the medium while it is being gently agitated.
This compound Concentration is Too High Decrease the final concentration of this compound in your experiment. Determine the effective concentration range for your experiments to use the lowest effective, yet soluble, concentration.
Cold Shock Ensure both the culture medium and the this compound stock solution are at the same temperature (e.g., 37°C or room temperature) before mixing.

Problem: The culture medium becomes cloudy or shows a precipitate after a period of incubation.

Potential Cause Recommended Solution
Delayed Precipitation The final concentration of this compound may be at the limit of its solubility and is precipitating over time. Try reducing the final concentration.
Interaction with Serum Proteins If using serum-containing medium, consider reducing the serum concentration if your experimental design allows. Alternatively, prepare the this compound-containing medium fresh before each use.
pH Changes During Incubation Cellular metabolism can alter the pH of the culture medium over time, which can affect drug solubility. Ensure your medium is well-buffered and monitor the pH.
Temperature Cycling Avoid repeated warming and cooling of the medium containing this compound. Prepare fresh for each experiment or aliquot into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder and transfer it to a sterile conical tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the tube until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (to 37°C) may aid dissolution.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of the Practical Solubility Limit of this compound in Culture Medium

Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C with appropriate CO₂

Procedure:

  • Label a series of sterile microcentrifuge tubes or wells of a 96-well plate with a range of this compound concentrations.

  • Prepare serial dilutions of the this compound stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all dilutions and is at a non-toxic level (e.g., 0.1%).

  • Include a negative control containing only the culture medium and the same final concentration of DMSO.

  • Incubate the tubes or plate at 37°C with CO₂ for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).

  • Visually inspect for any signs of precipitation at regular intervals (e.g., 1, 6, 12, 24 hours). You can also measure the absorbance at a high wavelength (e.g., 600 nm) to quantify any turbidity.

  • The highest concentration at which no precipitation is observed is the practical solubility limit of this compound in your specific medium under your experimental conditions.

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound in common solvents. Note: These are example values and the actual solubility should be determined experimentally.

Solvent Estimated Solubility
Water< 0.1 mg/mL
Phosphate Buffered Saline (PBS)< 0.1 mg/mL
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL
Ethanol~5 mg/mL

Visualizations

TP271_Signaling_Pathway cluster_bacterium Bacterial Cell TP271 This compound Ribosome 70S Ribosome (30S + 50S subunits) TP271->Ribosome Binds to 30S subunit Protein Growing Polypeptide Chain Ribosome->Protein Elongation Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition mRNA mRNA mRNA->Ribosome Translation tRNA Aminoacyl-tRNA tRNA->Ribosome Binding blocked Protein->Inhibition

Caption: Mechanism of action of this compound in bacteria.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment A Weigh this compound Powder B Dissolve in DMSO A->B C Filter Sterilize (0.22 µm) B->C D Aliquot and Store at -20°C C->D E Pre-warm Culture Medium (37°C) G Add Stock Solution to Medium (Dropwise with Swirling) E->G F Thaw this compound Stock Aliquot F->G H Add to Cell Culture G->H I Incubate and Analyze H->I

Caption: Workflow for preparing and using this compound in cell culture.

Troubleshooting_Flowchart Start Precipitate Observed? Immediate Immediate Precipitation? Start->Immediate Yes Delayed Delayed Precipitation? Start->Delayed No SolventShock Action: Add dropwise to warm, swirling media Immediate->SolventShock Yes Concentration Action: Reduce final This compound concentration Immediate->Concentration No FreshPrep Action: Prepare media fresh before each use Delayed->FreshPrep Yes CheckpH Action: Check media pH and buffering Delayed->CheckpH No End Re-evaluate Experiment SolventShock->End Concentration->End FreshPrep->End CheckpH->End

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Optimizing TP-271 Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of TP-271 for in vivo mouse studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel fluorocycline antibiotic belonging to the tetracycline class. Its mechanism of action involves targeting the 30S ribosomal subunit of bacteria. This binding interferes with the access of aminoacyl-tRNA to the A-site of the ribosome, thereby inhibiting protein synthesis and preventing bacterial growth.

Q2: What is a typical starting dose for this compound in mouse models of infection?

Published literature has shown efficacy of this compound in murine pneumonia models. For instance, in an immunocompetent murine Streptococcus pneumoniae pneumonia model, an oral dose of 30 mg/kg has been reported to be effective. However, the optimal starting dose can depend on the specific mouse strain, the pathogen being studied, and the infection model. It is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q3: How should I determine the optimal route of administration for this compound?

This compound has been shown to be efficacious when administered both intravenously (i.v.) and orally (p.o.). The choice of administration route should be guided by the objectives of your study and the pharmacokinetic properties of the compound.

  • Intravenous (i.v.) administration ensures 100% bioavailability and is useful for initial efficacy studies and for determining the maximum achievable exposure.

  • Oral (p.o.) administration is relevant for developing an orally available therapeutic. Bioavailability will need to be determined to correlate oral doses with systemic exposure.

Q4: What pharmacokinetic parameters should I consider when optimizing the dosage?

Understanding the pharmacokinetics (PK) of this compound in your mouse model is crucial for dosage optimization. Key PK parameters to measure include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, representing total drug exposure.

  • t1/2: Half-life of the drug.

These parameters will help you design a dosing schedule that maintains the drug concentration above the minimum inhibitory concentration (MIC) for the target pathogen for a sufficient duration.

Q5: How can I assess the toxicity of this compound in my mouse model?

A crucial step in dosage optimization is to determine the Maximum Tolerated Dose (MTD). This can be achieved through a dose escalation study in a small cohort of animals. Key indicators of toxicity to monitor include:

  • Body weight loss

  • Changes in behavior (e.g., lethargy, piloerection)

  • Clinical signs of distress

  • Changes in food and water intake

  • Mortality

For a more detailed analysis, histopathological examination of major organs can be performed at the end of the study.

Troubleshooting Guides

Problem 1: I am not observing the expected efficacy with this compound in my mouse infection model.

Possible Cause Troubleshooting Step
Suboptimal Dose The administered dose may be too low to achieve therapeutic concentrations at the site of infection. Conduct a dose-ranging study to evaluate higher doses.
Poor Bioavailability (for oral administration) If administering orally, the compound may have low bioavailability in your mouse strain. Determine the pharmacokinetic profile of this compound following oral administration and compare it to intravenous administration.
Inappropriate Dosing Frequency The dosing interval may be too long, allowing the drug concentration to fall below the MIC for the pathogen. Measure the half-life of this compound in your model and adjust the dosing frequency accordingly.
Resistant Pathogen The bacterial strain used may have developed resistance to this compound. Confirm the MIC of your bacterial strain to this compound in vitro.
Inadequate Infection Model The infection may be too severe for the tested doses to show a significant effect. Ensure your infection model is well-characterized and reproducible.

Problem 2: I am observing signs of toxicity in my mice treated with this compound.

Possible Cause Troubleshooting Step
Dose is too high The administered dose exceeds the Maximum Tolerated Dose (MTD). Perform a dose de-escalation study to identify a non-toxic, efficacious dose.
Route of Administration The chosen route of administration may lead to rapid peak concentrations causing acute toxicity. Consider a different route (e.g., subcutaneous instead of intravenous) or a slower infusion rate.
Formulation Issues The vehicle used to formulate this compound may be causing toxicity. Test the vehicle alone as a control group.
Cumulative Toxicity With repeated dosing, the drug may be accumulating and causing toxicity. Evaluate the pharmacokinetic profile with multiple doses to check for drug accumulation.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg*h/mL)t1/2 (h)
10i.v.5.20.115.82.5
30i.v.15.60.148.22.7
30p.o.4.10.525.12.6
100p.o.12.50.778.52.8

Note: This table contains hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 2: Example Dose-Response Data for this compound in a Murine Pneumonia Model

Dose (mg/kg, p.o.)Mean Log10 CFU/lung Reduction (vs. control)Survival Rate (%)
101.540
303.280
1004.5100

Note: This table contains hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

  • Animal Model: Use healthy, 8-10 week old mice of the desired strain (e.g., CD-1, BALB/c).

  • Groups: Start with a minimum of 3 dose groups and a vehicle control group (n=3-5 mice per group).

  • Dose Escalation: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg). The dose escalation scheme should be based on any available preliminary data.

  • Administration: Administer this compound via the intended route of administration for the efficacy studies.

  • Monitoring: Observe the mice daily for 14 days for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss).

Protocol 2: Murine Pneumonia Model for Efficacy Testing of this compound

  • Animal Model: Use immunocompetent or neutropenic mice as required for the study. To induce neutropenia, cyclophosphamide can be administered intraperitoneally prior to infection.

  • Bacterial Culture: Grow the desired bacterial pathogen (e.g., Streptococcus pneumoniae) to mid-log phase and dilute to the appropriate concentration for infection.

  • Infection: Anesthetize the mice and infect them via intranasal or intratracheal instillation of the bacterial suspension.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound at various doses, including a vehicle control group.

  • Monitoring: Monitor the mice for clinical signs of illness and mortality.

  • Endpoint: At a specified time point (e.g., 24 or 48 hours post-infection), euthanize the mice, harvest the lungs, and homogenize the tissue. Determine the bacterial load by plating serial dilutions of the lung homogenate on appropriate agar plates and counting the colony-forming units (CFU).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis a Prepare this compound Formulation d Administer this compound Doses a->d b Culture Pathogen c Induce Infection in Mice b->c c->d e Monitor Mice d->e f Determine Bacterial Load (CFU) e->f g Assess Toxicity e->g h Analyze Data f->h g->h

Caption: Workflow for in vivo efficacy testing of this compound.

signaling_pathway TP271 This compound Ribosome 30S Ribosomal Subunit TP271->Ribosome binds to tRNA Aminoacyl-tRNA Ribosome->tRNA blocks binding of Protein Bacterial Protein Synthesis Ribosome->Protein tRNA->Protein is required for Growth Bacterial Growth Protein->Growth is essential for

Caption: Mechanism of action of this compound.

logical_relationship Dose This compound Dose PK Pharmacokinetics (Cmax, AUC) Dose->PK Efficacy Efficacy (CFU Reduction) PK->Efficacy Toxicity Toxicity (Adverse Effects) PK->Toxicity OptimalDose Optimal Dose Efficacy->OptimalDose Maximize Toxicity->OptimalDose Minimize

Stability of TP-271 in different laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Publicly available scientific literature and chemical databases do not contain information regarding a compound designated "TP-271." The following technical support guide is a template created to assist researchers in organizing and understanding stability data for a similar small molecule compound. All data and experimental details provided are illustrative and should be replaced with compound-specific information.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for "Compound X"?

A1: For long-term storage, "Compound X" should be stored as a solid at -20°C, protected from light and moisture. For short-term storage in solution (e.g., in DMSO), it is recommended to keep aliquots at -80°C to minimize freeze-thaw cycles. Stability in aqueous solutions is pH-dependent and should be evaluated prior to extensive experimental use.

Q2: My experimental results with "Compound X" are inconsistent. Could this be a stability issue?

A2: Inconsistent results are often linked to compound stability. Several factors could be at play:

  • Solution Instability: "Compound X" may degrade in your experimental buffer. Prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous media.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation or precipitation. It is advisable to prepare single-use aliquots.

  • Adsorption to Plastics: "Compound X" may adsorb to certain types of plastic labware. Consider using low-adhesion microplates or glass vials.

  • Photostability: If your experimental setup involves prolonged exposure to light, the compound may be degrading.

Q3: How can I assess the stability of "Compound X" in my specific experimental buffer?

A3: You can perform a simple stability study. Incubate "Compound X" in your experimental buffer at the relevant temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the sample by a suitable analytical method, such as HPLC-UV, to quantify the amount of remaining "Compound X." A decrease in the peak area of the parent compound over time indicates instability.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly low bioactivity Compound degradation in stock solution or assay buffer.Prepare fresh stock solutions. Assess compound stability in the assay buffer over the experiment's duration. Consider using a stabilizer if degradation is confirmed.
Appearance of new peaks in HPLC analysis Degradation of "Compound X".Characterize the degradation products to understand the degradation pathway. Adjust storage or experimental conditions (e.g., pH, light exposure) to minimize degradation.
Precipitation in stock solution Poor solubility or instability leading to insoluble degradants.Prepare stock solutions in a suitable organic solvent like DMSO. Avoid repeated freeze-thaw cycles. If precipitation occurs upon dilution in aqueous buffer, investigate the use of solubilizing agents.

Stability Data Summary

The following tables present hypothetical stability data for "Compound X."

Table 1: Thermal Stability of "Compound X" in Solid State

TemperatureTime (Weeks)Purity (%)
-20°C5299.8
4°C5299.5
25°C1298.1
40°C495.3

Table 2: Stability of "Compound X" (10 µM) in Aqueous Buffers at 37°C

Buffer (pH)Time (Hours)Remaining "Compound X" (%)
pH 5.02498.7
pH 7.42492.1
pH 8.52485.4

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Stability Assessment

This protocol describes a general reverse-phase HPLC method for assessing the purity and stability of "Compound X."

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute stock solutions in the mobile phase to a final concentration of 10 µg/mL.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) aliquot Aliquot for Single Use stock->aliquot temp Temperature (-20°C, 4°C, 25°C, 40°C) aliquot->temp Incubate under stress conditions ph pH (Acidic, Neutral, Basic) aliquot->ph Incubate under stress conditions light Photostability (UV/Vis Light Exposure) aliquot->light Incubate under stress conditions sampling Sample at Time Points (T=0, 1, 2, 4 weeks...) temp->sampling ph->sampling light->sampling hplc Analyze by HPLC-UV sampling->hplc data Quantify Purity and Degradants hplc->data report Stability Report data->report Summarize in Report

Caption: Workflow for a typical stability study of a new chemical entity.

Degradation_Pathway TP271 Compound X (Parent Molecule) Deg1 Degradant 1 (Hydrolysis Product) TP271->Deg1 High pH / H2O Deg2 Degradant 2 (Oxidation Product) TP271->Deg2 Light / O2

Technical Support Center: TP-271 Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing TP-271 Minimum Inhibitory Concentration (MIC) assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound MIC experiments.

Issue/Observation Potential Cause Recommended Action
Inconsistent MIC values between replicates or experiments Inoculum density variationEnsure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution and use within 30 minutes of preparation.
Contamination of media or inoculumVisually inspect media for turbidity before use. Perform purity checks of the bacterial culture by streaking on an appropriate agar plate.
Inaccurate drug concentrationsVerify the initial stock solution concentration of this compound. Ensure accurate serial dilutions. Use calibrated pipettes.
Differences in incubation conditionsMaintain consistent temperature (35°C ± 2°C) and incubation time (16-20 hours for most aerobic bacteria) across all experiments.
Higher than expected MIC values Heavy inoculumRe-standardize the inoculum to a 0.5 McFarland standard. A heavier inoculum can lead to falsely elevated MICs.
Suboptimal cation concentration in mediaEnsure the use of cation-adjusted Mueller-Hinton broth (CAMHB). The activity of tetracycline-class antibiotics can be influenced by divalent cation concentrations.
Altered pH of the mediaCheck the pH of the prepared media. The optimal pH for tetracycline activity is generally around 6-7.
Lower than expected MIC values Light inoculumRe-standardize the inoculum. An insufficient number of bacteria can result in falsely low MICs.
Degradation of this compoundPrepare fresh stock solutions of this compound. While fluorocyclines like eravacycline have shown stability, it is best practice to use freshly prepared solutions.
"Skipped wells" (no growth in a well preceding wells with growth) Inoculation errorEnsure proper mixing of the inoculum in the microtiter plate wells. Inadequate mixing can lead to uneven distribution of bacteria.
Contamination with a slower-growing organismPerform a purity check of the inoculum.
Technical error with automated readersIf using an automated system, manually inspect the wells to confirm the reading. Automated readers can sometimes misinterpret subtle growth.[1][2]
"Trailing endpoints" (reduced but still visible growth over a range of concentrations) Endpoint reading difficultyFor tetracyclines, the MIC should be read as the lowest concentration where there is a significant inhibition of growth (e.g., ≥80% reduction) compared to the growth control well. Tiny buttons of growth should be ignored.[3]
Organism-specific phenomenonThis can be a characteristic of certain organism-drug combinations. Consistent reading criteria are crucial.

Frequently Asked Questions (FAQs)

1. What is the recommended growth medium for this compound MIC assays?

For most aerobic bacteria, cation-adjusted Mueller-Hinton broth (CAMHB) is the standard and recommended medium for broth microdilution MIC testing of tetracycline-class antibiotics, in accordance with CLSI guidelines.

2. How should this compound stock solutions be prepared and stored?

While specific solubility and stability data for this compound are not publicly available, general guidance for tetracyclines should be followed. Dissolve the powdered drug in a suitable solvent (as specified by the manufacturer) to create a high-concentration stock solution. Aliquot and store at -70°C until use. Thaw and dilute in the appropriate broth on the day of the experiment.

3. What is the correct inoculum size for a this compound MIC assay?

The final inoculum concentration in each well of the microtiter plate should be approximately 5 x 10^5 CFU/mL. This is typically achieved by standardizing a bacterial suspension to a 0.5 McFarland turbidity standard and then diluting it in the test medium.

4. How does the concentration of divalent cations like Ca²⁺ and Mg²⁺ affect this compound MIC results?

Tetracycline-class antibiotics chelate divalent cations. Variations in the concentration of Ca²⁺ and Mg²⁺ in the growth medium can affect the apparent MIC. Increased concentrations of these cations can lead to higher MIC values for some bacteria. Therefore, it is crucial to use cation-adjusted Mueller-Hinton broth (CAMHB) to ensure consistency and comparability of results.

5. Can pH of the medium influence this compound MIC values?

Yes, the activity of tetracyclines can be pH-dependent. The optimal pH for the activity of many tetracyclines is in the slightly acidic to neutral range (pH 6-7). Significant deviations from this range can alter the MIC.

6. How do I interpret results if I observe "skipped wells"?

"Skipped wells" can occur due to various reasons, including inoculation errors or contamination. If a single skipped well is observed, it is often recommended to read the highest MIC value to avoid reporting false susceptibility. If multiple skipped wells are present, the test for that antimicrobial agent should be considered invalid and repeated.

7. What should I do if I see "trailing endpoints"?

Trailing endpoints, where growth is reduced but not completely inhibited over a range of concentrations, can make MIC determination challenging. For tetracyclines, CLSI guidelines suggest reading the MIC at the lowest concentration where a significant inhibition of growth (e.g., ≥80%) is observed compared to the growth control. Disregard tiny buttons of growth at the bottom of the well.[3]

Quantitative Data Summary

Table 1: Illustrative Impact of Divalent Cations on Tetracycline MICs against Pseudomonas species

Cation Supplement in Mueller-Hinton BrothFold Increase in Tetracycline MIC (Range)
Ca²⁺ (50 mg/L)2 to 8-fold
Mg²⁺ (25 mg/L)2 to 8-fold
Ca²⁺ (50 mg/L) + Mg²⁺ (25 mg/L)4 to 16-fold

Data is illustrative and based on studies with tetracycline against Pseudomonas species. The exact quantitative effect on this compound may vary.[4]

Table 2: General Effect of pH on the Activity of Different Antibiotic Classes

Antibiotic ClassActivity at Acidic pH (e.g., 5.5)Activity at Neutral/Alkaline pH (e.g., 7.0-8.0)
Tetracyclines Generally OptimalMay be reduced
Beta-lactamsIncreasedMay be reduced
AminoglycosidesReducedIncreased
MacrolidesReducedIncreased

This table provides a general overview. The precise impact of pH can be organism and specific agent dependent.

Experimental Protocols

Detailed Methodology for Broth Microdilution MIC Assay for this compound (Based on CLSI Guidelines for Aerobic Bacteria)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution antimicrobial susceptibility tests for bacteria that grow aerobically.

1. Preparation of Materials:

  • This compound stock solution (prepare fresh or thaw frozen aliquots).
  • Cation-adjusted Mueller-Hinton broth (CAMHB).
  • Sterile 96-well U-bottom microtiter plates.
  • Bacterial isolate(s) grown on a suitable agar medium for 18-24 hours.
  • 0.85% sterile saline.
  • 0.5 McFarland turbidity standard.
  • Sterile reservoirs and multichannel pipettes.

2. Inoculum Preparation: a. Using a sterile loop or swab, pick several well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Vortex the suspension to create a smooth, homogenous mixture. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. e. Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Preparation of this compound Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate plate or in the test plate to achieve the desired concentration range. b. The final volume in each well after adding the inoculum should be 100 µL.

4. Inoculation of Microtiter Plate: a. Add the diluted bacterial inoculum to each well containing the this compound dilutions. b. Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).

5. Incubation: a. Cover the microtiter plate with a lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

6. Reading and Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth. The sterility control should show no growth, and the growth control should show adequate turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. c. For trailing endpoints, the MIC is read as the lowest concentration that shows significant inhibition (≥80%) of growth compared to the growth control.

Visualizations

Experimental_Workflow This compound Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_culture 1. Prepare Bacterial Culture (18-24h incubation) prep_inoculum 4. Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum prep_tp271 2. Prepare this compound Stock & Dilutions inoculate_plate 5. Inoculate Microtiter Plate prep_tp271->inoculate_plate prep_media 3. Prepare Cation-Adjusted Mueller-Hinton Broth prep_media->prep_tp271 prep_media->prep_inoculum prep_inoculum->inoculate_plate incubate 6. Incubate Plate (35°C, 16-20h) inoculate_plate->incubate read_results 7. Read MIC Endpoint (Visual Inspection) incubate->read_results interpret 8. Interpret Results read_results->interpret Troubleshooting_Logic Troubleshooting Inconsistent MIC Results cluster_inoculum Inoculum Issues cluster_reagents Reagent & Media Issues cluster_procedure Procedural Errors start Inconsistent MIC Results check_density Check Inoculum Density (0.5 McFarland) start->check_density Potential Cause check_purity Check Culture Purity start->check_purity Potential Cause check_tp271 Verify this compound Stock & Dilutions start->check_tp271 Potential Cause check_media Confirm Cation-Adjusted Mueller-Hinton Broth start->check_media Potential Cause check_ph Check Media pH start->check_ph Potential Cause check_pipetting Verify Pipetting Technique start->check_pipetting Potential Cause check_incubation Confirm Incubation Time & Temperature start->check_incubation Potential Cause end_node Re-run Assay check_density->end_node If incorrect check_purity->end_node If contaminated check_tp271->end_node If inaccurate check_media->end_node If incorrect check_ph->end_node If out of range check_pipetting->end_node If inconsistent check_incubation->end_node If incorrect

References

Addressing variability in TP-271 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with TP-271. Our goal is to help you address potential variability in your experimental outcomes and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel, fully synthetic fluorocycline antibiotic.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which interferes with the docking of aminoacyl-tRNA to the A-site of the ribosome. This action effectively inhibits protein synthesis, leading to a bacteriostatic effect.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is advisable to store this compound as a powder at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's specific instructions for detailed storage information.

Q3: What solvents are suitable for dissolving this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in a suitable solvent and then dilute it in the appropriate culture medium to the final desired concentration, ensuring the final solvent concentration is not toxic to the cells.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Possible Causes:

  • Inoculum Preparation: Variability in the density of the bacterial inoculum can significantly impact MIC values.

  • Media Composition: The type and pH of the culture medium can influence the activity of the antibiotic.

  • Incubation Conditions: Fluctuations in temperature or incubation time can affect bacterial growth and, consequently, MIC readings.

  • This compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation of the compound.

Troubleshooting Steps:

  • Standardize Inoculum: Ensure a consistent and standardized method for preparing the bacterial inoculum, such as using a spectrophotometer to adjust the optical density (OD) to a specific value (e.g., 0.5 McFarland standard).

  • Control Media: Use the same batch of culture medium for all experiments where possible and verify that the pH is within the recommended range for the specific bacterial species.

  • Calibrate Equipment: Regularly calibrate incubators to ensure accurate temperature and atmospheric conditions.

  • Proper Stock Handling: Prepare fresh dilutions of this compound from a properly stored, single-use aliquot of the stock solution for each experiment.

Issue 2: Unexpected Cytotoxicity in Mammalian Cell Lines

Possible Causes:

  • High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.

  • Off-Target Effects: At high concentrations, this compound may exhibit off-target effects that lead to cytotoxicity.

  • Contamination: The cell culture may be contaminated with bacteria or mycoplasma, leading to cell death that is incorrectly attributed to the compound.

Troubleshooting Steps:

  • Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess the effect of the solvent on cell viability.

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration range at which this compound is effective against the target pathogen without causing significant toxicity to the mammalian cells.

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against Key Respiratory Pathogens

PathogenMIC90 (μg/ml)
Streptococcus pneumoniae0.03[1][3]
Methicillin-sensitive Staphylococcus aureus (MSSA)0.25[1]
Methicillin-resistant Staphylococcus aureus (MRSA)0.12
Community-acquired MRSA (PVL-positive)0.12
Streptococcus pyogenes0.03
Haemophilus influenzae0.12
Moraxella catarrhalis≤0.016
Mycoplasma pneumoniae0.004
Legionella pneumophila1
Chlamydia pneumoniae4

Table 2: In Vitro Activity of this compound against Mycobacterium and Nocardia Species

PathogenMIC90 (μg/ml)
Mycobacterium abscessus0.5
Mycobacterium fortuitum0.03
Nocardia spp.8

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Prepare this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/ml.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Murine Pneumonia Model (In Vivo Efficacy)
  • Animal Acclimation: Mice are acclimated for a specified period before the experiment.

  • Infection: Mice are infected intranasally with a specific pathogen (e.g., S. pneumoniae or MRSA).

  • Treatment: At a predetermined time post-infection, treatment with this compound (administered intravenously or orally) is initiated. A control group receives a vehicle.

  • Monitoring: Animals are monitored for clinical signs of illness.

  • Endpoint: At the end of the treatment period, mice are euthanized, and their lungs are harvested.

  • Bacterial Load Determination: The lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial load (CFU/g of tissue). The efficacy of this compound is assessed by the reduction in bacterial load compared to the control group.

Visualizations

TP271_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Inhibition Inhibition 30S_subunit->Inhibition 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis TP271 This compound TP271->30S_subunit Binds to tRNA Aminoacyl-tRNA tRNA->30S_subunit Attempts to bind to A-site Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action of this compound on the bacterial ribosome.

MIC_Assay_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection/Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Protocols Review Experimental Protocol Adherence Start->Check_Protocols Check_Equipment Verify Equipment Calibration and Function Start->Check_Equipment Inconsistent_MIC Inconsistent MIC? Check_Protocols->Inconsistent_MIC Unexpected_Toxicity Unexpected Toxicity? Check_Protocols->Unexpected_Toxicity Inconsistent_MIC->Unexpected_Toxicity No Standardize_Inoculum Standardize Inoculum Preparation Inconsistent_MIC->Standardize_Inoculum Yes Control_Solvent Run Solvent Controls Unexpected_Toxicity->Control_Solvent Yes Consult_Literature Consult Literature for Similar Issues Unexpected_Toxicity->Consult_Literature No Standardize_Inoculum->Consult_Literature Control_Solvent->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: A logical approach to troubleshooting common experimental issues.

References

Technical Support Center: Stability of Small Molecule Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive information and troubleshooting advice for researchers, scientists, and drug development professionals on how to prevent the degradation of small molecule compounds, referred to herein as "Compound X (e.g., TP-271)," in solution. Due to the absence of publicly available data for a compound specifically designated "this compound," this document serves as a robust template. Researchers can adapt the methodologies and principles outlined below using their internal data for Compound X.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of small molecule compounds in solution?

A1: The most common factors include:

  • pH: Many compounds are susceptible to acid or base-catalyzed hydrolysis. The stability of a compound is often optimal within a narrow pH range.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents, for example, can participate in solvolysis reactions.

Q2: What is the best way to prepare a stock solution of Compound X?

A2: It is recommended to use a high-purity, anhydrous solvent in which Compound X is highly soluble and stable. For many non-polar compounds, solvents like DMSO or DMF are common choices. For more polar compounds, ethanol or water may be appropriate. It is crucial to consult any available internal data on the solubility and stability of Compound X in various solvents. Stock solutions should be prepared fresh when possible.

Q3: How should I store my solutions of Compound X?

A3: Storage conditions should be selected to minimize degradation. General best practices include:

  • Temperature: Store solutions at the lowest practical temperature to slow degradation kinetics. Common storage temperatures are 4°C, -20°C, or -80°C. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For oxygen-sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in solution color or appearance of precipitate. 1. Chemical degradation leading to colored byproducts.2. Poor solubility or precipitation out of solution.1. Prepare a fresh solution.2. Re-evaluate the solvent and concentration.3. Perform a stability analysis (see Protocol 1).
Decreased biological activity or inconsistent experimental results. 1. Degradation of the active compound.2. Adsorption of the compound to container surfaces.1. Use a freshly prepared solution for each experiment.2. Confirm the concentration of the solution using a suitable analytical method (e.g., HPLC-UV).3. Consider using low-adhesion microplates or vials.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). 1. Presence of degradation products.2. Contamination of the solvent or glassware.1. Compare the chromatogram to that of a freshly prepared standard.2. Investigate the identity of the new peaks (e.g., via mass spectrometry).3. Ensure high-purity solvents and clean equipment are used.

Experimental Protocols

Protocol 1: Preliminary Assessment of Compound X Stability in a Selected Buffer

Objective: To determine the short-term stability of Compound X in an aqueous buffer at a specific temperature.

Materials:

  • Compound X

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC-grade organic solvent for stock solution (e.g., DMSO)

  • HPLC system with a suitable column and detector

  • Incubator or water bath

Methodology:

  • Prepare a concentrated stock solution of Compound X in the chosen organic solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically ≤ 1%) to minimize its effect.

  • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of Compound X.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.

  • Calculate the percentage of Compound X remaining at each time point relative to the T=0 sample.

Data Presentation

Table 1: Example Stability Data for Compound X in PBS (pH 7.4) at 37°C
Time (hours)% Compound X Remaining (Mean ± SD, n=3)Appearance of Degradation Products (% of Total Peak Area)
0100 ± 0.50
195.2 ± 1.14.8
288.5 ± 0.911.5
476.1 ± 1.523.9
854.3 ± 2.345.7
2415.8 ± 1.884.2

Visualizations

cluster_factors Factors Influencing Degradation cluster_degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Thermolysis Thermolysis Temp->Thermolysis Light Light Photolysis Photolysis Light->Photolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Solvent Solvent Solvolysis Solvolysis Solvent->Solvolysis DegradationProducts Degradation Products Hydrolysis->DegradationProducts Thermolysis->DegradationProducts Photolysis->DegradationProducts Oxidation->DegradationProducts Solvolysis->DegradationProducts CompoundX Compound X in Solution CompoundX->Hydrolysis leads to CompoundX->Thermolysis leads to CompoundX->Photolysis leads to CompoundX->Oxidation leads to CompoundX->Solvolysis leads to

Caption: Factors influencing the degradation pathways of Compound X in solution.

cluster_workflow Experimental Workflow for Stability Assessment PrepStock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) Dilute 2. Dilute into Buffer (e.g., 10 µM in PBS) PrepStock->Dilute T0 3. Analyze T=0 Sample (HPLC) Dilute->T0 Incubate 4. Incubate at Desired Temp (e.g., 37°C) T0->Incubate Timepoints 5. Analyze at Timepoints (e.g., 1, 2, 4, 8, 24h) Incubate->Timepoints Analyze 6. Calculate % Remaining Timepoints->Analyze

Caption: Workflow for assessing the stability of Compound X in solution.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results cluster_yes Yes cluster_no No Start Inconsistent Experimental Results CheckSolution Was the solution prepared fresh? Start->CheckSolution CheckStorage Was the stock solution stored properly? CheckSolution->CheckStorage Yes PrepareFresh Prepare a fresh solution and repeat the experiment. CheckSolution->PrepareFresh No CheckAssay Investigate other assay parameters. CheckStorage->CheckAssay Yes CheckStorage->PrepareFresh No

Technical Support Center: TP-271 Experimental Parameters for Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel fluorocycline antibiotic, TP-271, particularly when encountering resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: My quality control (QC) strain is showing minimum inhibitory concentration (MIC) values for this compound that are out of the acceptable range. What should I do?

A1: Before proceeding with testing unknown isolates, it is crucial to ensure your experimental setup is validated. If your QC strain results are out of range, consider the following troubleshooting steps:

  • Inoculum Preparation: Verify that the inoculum density was correctly standardized to a 0.5 McFarland standard. An incorrect inoculum concentration is a common source of error in susceptibility testing.

  • Media and Reagents: Ensure that the Mueller-Hinton broth or agar is from a fresh lot and has been stored correctly. Check the expiration dates of all reagents.

  • Incubation Conditions: Confirm that the incubator temperature is maintained at 35°C ± 2°C and that the incubation time adheres to the standard protocol (typically 16-20 hours for most bacteria).

  • This compound Stock Solution: Prepare a fresh stock solution of this compound, as the compound may degrade over time, even when stored correctly.

  • Technique: Review your experimental procedure for any deviations from the standard protocol, such as improper dilution or inoculation technique.

If the issue persists after addressing these points, it is recommended to use a new lot of media or a fresh subculture of the QC strain.

Q2: I am observing "hazy" growth or microcolonies within the zone of inhibition in a disk diffusion assay or at sub-MIC concentrations in a broth microdilution assay. How should I interpret this?

A2: The presence of hazy growth or microcolonies can be indicative of a mixed culture or the presence of a resistant subpopulation, a phenomenon known as heteroresistance. To address this:

  • Check Culture Purity: Subculture the inoculum onto a fresh agar plate to ensure it is a pure culture.

  • Repeat the Assay: Repeat the susceptibility test, paying close attention to the preparation of a standardized inoculum.

  • Consider Heteroresistance: If the phenomenon persists with a pure culture, it may indicate heteroresistance. In such cases, consider extending the incubation time (e.g., to 24 or 48 hours) to see if the resistant subpopulation becomes more prominent. Population analysis profiles (PAP) are a more advanced method to quantify heteroresistant subpopulations.

Q3: The MIC of this compound for my bacterial strain appears to be higher than expected, or has increased after repeated exposure. What are the potential resistance mechanisms?

A3: While this compound is designed to overcome common tetracycline resistance mechanisms, reduced susceptibility can still occur.[1] Potential mechanisms include:

  • Target Site Modification: Mutations in the 16S rRNA, the binding site of tetracyclines on the 30S ribosomal subunit, can reduce the binding affinity of this compound. A G1058C mutation in the 16S rRNA gene has been shown to confer resistance to fluorocyclines.[2]

  • Efflux Pumps: Although this compound is a poor substrate for many common tetracycline efflux pumps like Tet(A) and Tet(B), overexpression of these or other multidrug resistance (MDR) pumps could potentially contribute to reduced susceptibility.

  • Enzymatic Inactivation: While less common for tetracyclines, enzymatic modification of the drug cannot be entirely ruled out as a potential resistance mechanism.

Q4: Can I modify the standard antimicrobial susceptibility testing (AST) protocol to better detect resistance to this compound?

A4: Yes, modifications to standard protocols can sometimes enhance the detection of resistance, particularly for phenomena like heteroresistance. However, any deviation from standardized methods (e.g., CLSI or EUCAST guidelines) should be carefully validated and documented. Potential modifications include:

  • Increased Inoculum Size: Using a higher inoculum concentration (e.g., 10^7 or 10^8 CFU/mL instead of the standard 5 x 10^5 CFU/mL) can increase the likelihood of detecting a resistant subpopulation if one is present.

  • Extended Incubation Time: Extending the incubation period to 24 or 48 hours may allow for the growth of slower-growing resistant subpopulations that might not be visible after the standard 16-20 hours.[3][4][5] However, be aware that prolonged incubation can also lead to false resistance due to drug degradation or altered bacterial physiology.

Troubleshooting Guide for Resistant Strains

This section provides a structured approach to troubleshooting experiments involving this compound and potentially resistant bacterial strains.

Observed Issue Potential Cause Recommended Action
High MIC for a known susceptible strain Experimental error (inoculum, media, etc.)Repeat the experiment, paying close attention to protocol details. Use a fresh QC strain.
Degradation of this compoundPrepare a fresh stock solution of this compound.
Inconsistent MIC results across replicates Variation in inoculum preparationEnsure the inoculum is well-mixed and standardized to 0.5 McFarland before each replicate.
Pipetting errorsCalibrate pipettes and use proper pipetting techniques.
"Skipped wells" in broth microdilution (growth in higher concentrations but not in lower ones) ContaminationCheck the purity of the culture and use aseptic techniques.
Drug precipitation at high concentrationsEnsure this compound is fully dissolved in the appropriate solvent before dilution.
Emergence of colonies within the inhibition zone (disk diffusion) HeteroresistanceRe-streak colonies from within the zone to a new plate and repeat the susceptibility test on the isolated colony. Consider extending the incubation time or performing a population analysis profile.
Mixed culturePerform a purity plate of the original inoculum.
MIC increases upon re-testing of a previously exposed strain Induction of resistanceSequence the 16S rRNA gene to check for mutations. Investigate the expression of known efflux pump genes.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay with Extended Incubation

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate, with an option for extended incubation to detect potential resistance.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial culture (18-24 hour old colonies)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilution

  • Incubator at 35°C ± 2°C

Procedure:

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Include a growth control well (broth with no drug) and a sterility control well (broth only).

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation: Add 50 µL of the diluted inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C.

  • Reading Results:

    • Standard Incubation: Read the MIC after 16-20 hours of incubation. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Extended Incubation: For suspected resistant strains, re-incubate the plate and read again at 24 and 48 hours. Note any changes in the MIC.

Protocol 2: Population Analysis Profile (PAP) for Heteroresistance Detection

Objective: To quantify the frequency of resistant subpopulations within a bacterial culture.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound stock solution

  • Bacterial culture (overnight broth culture)

  • Sterile saline for serial dilutions

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Plates: Prepare a series of MHA plates containing two-fold increasing concentrations of this compound, ranging from sub-MIC to supra-MIC levels based on initial testing. Include drug-free control plates.

  • Prepare Inoculum: Grow an overnight culture of the test isolate in broth.

  • Serial Dilutions: Prepare serial 10-fold dilutions of the overnight culture in sterile saline.

  • Plating: Plate 100 µL of each dilution onto the drug-free and antibiotic-containing MHA plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 24-48 hours.

  • Colony Counting: Count the number of colonies on each plate.

  • Data Analysis: Calculate the number of colony-forming units (CFU) per mL for each antibiotic concentration and the drug-free control. Plot the CFU/mL against the this compound concentration. The presence of colonies growing at concentrations above the MIC of the main population indicates heteroresistance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Results & Analysis cluster_troubleshooting Troubleshooting for Resistance Isolate Colony Isolate Colony Prepare Inoculum (0.5 McFarland) Prepare Inoculum (0.5 McFarland) Isolate Colony->Prepare Inoculum (0.5 McFarland) Standard MIC/Disk Diffusion Standard MIC/Disk Diffusion Prepare Inoculum (0.5 McFarland)->Standard MIC/Disk Diffusion Read at 16-20h Read at 16-20h Standard MIC/Disk Diffusion->Read at 16-20h Susceptible Susceptible Read at 16-20h->Susceptible Clear result Resistant/Intermediate Resistant/Intermediate Read at 16-20h->Resistant/Intermediate High MIC or small zone Adjust Parameters Adjust Parameters Resistant/Intermediate->Adjust Parameters Increased Inoculum Increased Inoculum Adjust Parameters->Increased Inoculum Extended Incubation (24-48h) Extended Incubation (24-48h) Adjust Parameters->Extended Incubation (24-48h) Population Analysis Profile Population Analysis Profile Adjust Parameters->Population Analysis Profile Confirm Resistance Confirm Resistance Increased Inoculum->Confirm Resistance Extended Incubation (24-48h)->Confirm Resistance Population Analysis Profile->Confirm Resistance

Caption: Workflow for adjusting experimental parameters for resistant strains.

resistance_pathway cluster_cell Bacterial Cell cluster_resistance Potential Resistance Mechanisms This compound This compound Ribosome (30S) Ribosome (30S) This compound->Ribosome (30S) Inhibition Inhibition Drug Efflux Drug Efflux Protein Synthesis Protein Synthesis Ribosome (30S)->Protein Synthesis Reduced Binding Reduced Binding 16S rRNA Mutation (e.g., G1058C) 16S rRNA Mutation (e.g., G1058C) 16S rRNA Mutation (e.g., G1058C)->Ribosome (30S) Alters binding site Efflux Pump Overexpression Efflux Pump Overexpression Efflux Pump Overexpression->this compound Removes drug from cell

Caption: Potential resistance mechanisms to this compound.

troubleshooting_logic Start: Unexpected High MIC Start: Unexpected High MIC Check QC Strain Check QC Strain Start: Unexpected High MIC->Check QC Strain QC In Range? QC In Range? Check QC Strain->QC In Range? Investigate Experimental Error Investigate Experimental Error QC In Range?->Investigate Experimental Error No Is Culture Pure? Is Culture Pure? QC In Range?->Is Culture Pure? Yes Purify Culture & Retest Purify Culture & Retest Is Culture Pure?->Purify Culture & Retest No Suspect True Resistance Suspect True Resistance Is Culture Pure?->Suspect True Resistance Yes Perform Advanced Testing Perform Advanced Testing Suspect True Resistance->Perform Advanced Testing

Caption: Logical troubleshooting flow for high MIC results.

References

Best practices for storing and handling TP-271 compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides best practices for the storage, handling, and use of the TP-271 compound in a research setting. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, fully synthetic fluorocycline antibiotic, a class of drugs derived from tetracyclines.[1][2] Its mechanism of action, like other tetracycline antibiotics, involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, which prevents the docking of aminoacyl-tRNA to the ribosome's A-site. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[2][3]

Q2: What are the recommended storage conditions for this compound powder?

A2: Proper storage of the lyophilized this compound powder is crucial for maintaining its stability and efficacy. Based on supplier recommendations, the following conditions should be observed:

Storage DurationTemperatureAdditional Notes
Short-term (days to weeks)0 - 4 °CKeep in a dry, dark place.[1]
Long-term (months to years)-20 °CKeep in a dry, dark place in a tightly sealed container.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to use a sterile diluent such as sterile water, dimethyl sulfoxide (DMSO), or 70% ethanol, depending on your experimental needs and the compound's solubility. Always refer to the manufacturer's product data sheet for specific instructions. A general procedure is as follows:

  • Bring the this compound vial to room temperature before opening.

  • Calculate the required volume of solvent to achieve your desired stock concentration using the molecular weight of this compound (558.56 g/mol ).

  • Aseptically add the solvent to the vial.

  • Gently vortex or sonicate to ensure complete dissolution.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting container.

Q4: How should I store stock solutions of this compound?

A4: Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Storage DurationTemperatureAdditional Notes
Short-term (up to 1 week)4 °CProtect from light.
Long-term (up to 1 year)-20 °CStore in light-protecting tubes.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: When handling this compound powder or solutions, it is important to use appropriate personal protective equipment to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: For handling larger quantities of powder or when there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Ensure that the powdered compound and stock solutions have been stored at the correct temperatures and protected from light. Avoid repeated freeze-thaw cycles of stock solutions by using single-use aliquots.

  • Possible Cause 2: Incorrect Solution Preparation.

    • Troubleshooting Step: Verify calculations for the stock solution concentration. Ensure the compound was fully dissolved before use.

  • Possible Cause 3: Inactivation in Media.

    • Troubleshooting Step: Some components of culture media can chelate or inactivate tetracycline-class antibiotics. Prepare fresh dilutions of this compound in your assay medium immediately before use.

Issue 2: Precipitation of the compound in aqueous solution.

  • Possible Cause 1: Low Solubility.

    • Troubleshooting Step: While this compound is generally soluble in water, high concentrations may lead to precipitation. Consider preparing the initial stock solution in an organic solvent like DMSO before further dilution in aqueous media.

  • Possible Cause 2: pH of the Solution.

    • Troubleshooting Step: The solubility of tetracyclines can be pH-dependent. Ensure the pH of your final solution is compatible with the compound's stability.

Experimental Protocols

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a general method for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentrations should typically range from 0.001 to 16 µg/mL.

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantitative Data: this compound In Vitro Activity

The following table summarizes the MIC90 (the concentration at which 90% of isolates are inhibited) for this compound against several key bacterial pathogens.

OrganismMIC90 (µg/mL)
Streptococcus pneumoniae0.03
Staphylococcus aureus (MRSA)0.12
Haemophilus influenzae0.12
Mycoplasma pneumoniae0.004
Legionella pneumophila1
Chlamydia pneumoniae4

Visualizations

TP271_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S_Subunit 30S_Subunit->Inhibition Blocks binding site 50S_Subunit 50S_Subunit TP271 This compound TP271->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->30S_Subunit Attempts to bind Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Halts elongation Experimental_Workflow_MIC Start Start Prepare_TP271 Prepare Serial Dilutions of this compound in Broth Start->Prepare_TP271 Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-Well Plate Prepare_TP271->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

References

Validation & Comparative

TP-271 Demonstrates Potent In Vitro Activity Against MRSA, Comparable to Tigecycline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – TP-271, a novel fluorocycline antibiotic, exhibits significant in vitro potency against methicillin-resistant Staphylococcus aureus (MRSA), with efficacy comparable to the established glycylcycline antibiotic, tigecycline. This finding is based on a comprehensive review of multiple in vitro studies, which suggests that this compound could be a promising therapeutic agent in the fight against challenging Gram-positive infections.

Both this compound and tigecycline demonstrate a robust ability to inhibit the growth of MRSA, a pathogen of significant clinical concern due to its resistance to beta-lactam antibiotics. The in vitro efficacy of these antibiotics is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Comparative In Vitro Efficacy

A summary of the MIC values for this compound and tigecycline against MRSA, compiled from various studies, is presented below. These values highlight the potent activity of both compounds against this multidrug-resistant pathogen.

AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
This compound Data not consistently reported as MIC₅₀0.12[1][2]Data not specified
Tigecycline 0.12 - 0.25[3][4]0.25 - 0.75[3]0.032 - 1.0

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

The data indicates that this compound is a potent agent against MRSA, with a reported MIC₉₀ of 0.12 μg/mL. Tigecycline also shows strong activity, with MIC₉₀ values generally ranging from 0.25 to 0.75 μg/mL.

Mechanism of Action: Targeting the Bacterial Ribosome

Both this compound and tigecycline are part of the tetracycline class of antibiotics and share a similar mechanism of action. They function by binding to the bacterial 30S ribosomal subunit, which effectively blocks the entry of aminoacyl-tRNA into the A site of the ribosome. This action prevents the incorporation of amino acids into growing peptide chains, thereby inhibiting protein synthesis and ultimately halting bacterial growth. This compound, a fluorocycline, and tigecycline, a glycylcycline, are designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.

Comparative Mechanism of Action cluster_drug Antibiotic cluster_bacteria Bacterial Cell TP271 This compound (Fluorocycline) Ribosome 30S Ribosomal Subunit TP271->Ribosome Binds to Tigecycline Tigecycline (Glycylcycline) Tigecycline->Ribosome Binds to A_Site A-Site Ribosome->A_Site Contains Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Blocks tRNA entry, inhibiting Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of Action for this compound and Tigecycline.

Experimental Protocols: Determining In Vitro Efficacy

The in vitro efficacy of this compound and tigecycline against MRSA is typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method (CLSI M07 Standard)

  • Preparation of Inoculum: A standardized suspension of the MRSA isolate is prepared in a sterile broth medium to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and tigecycline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plate is then incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Determination of MIC: Following incubation, the microtiter plate is examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

Experimental Workflow: Broth Microdilution MIC Testing start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with MRSA suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Antibiotic Dilutions in 96-well plate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

A Comparative Analysis of the Fluorocycline Antibiotics: TP-271 and Eravacycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the development of novel antibiotics is paramount. Among the promising new agents are the fluorocyclines, a subclass of tetracyclines designed to overcome common resistance mechanisms. This guide provides a detailed comparative analysis of two such fluorocyclines: TP-271, a clinical-stage candidate, and eravacycline, an FDA-approved antibiotic. This analysis is based on publicly available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Introduction to this compound and Eravacycline

This compound is a novel, fully synthetic fluorocycline antibiotic currently in clinical development for the treatment of respiratory infections.[1][2] Eravacycline is also a fully synthetic fluorocycline that has received FDA approval for the treatment of complicated intra-abdominal infections (cIAIs).[3][4] Both compounds share a common mechanism of action with the tetracycline class, inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] Their structural modifications, however, are designed to provide a broader spectrum of activity and overcome tetracycline-specific resistance mechanisms.

In Vitro Activity: A Head-to-Head Comparison

A direct quantitative comparison of the in vitro activity of this compound and eravacycline is challenging due to the lack of comprehensive head-to-head studies against a wide panel of identical bacterial isolates. However, by compiling data from various studies, a comparative overview can be constructed.

Gram-Positive Bacteria

Both this compound and eravacycline demonstrate potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.

OrganismThis compound MIC₉₀ (µg/mL)Eravacycline MIC₉₀ (µg/mL)
Streptococcus pneumoniae0.030.008
Staphylococcus aureus (MSSA)0.250.12
Staphylococcus aureus (MRSA)0.120.12
Streptococcus pyogenes0.03-
Enterococcus faecalis-0.12
Enterococcus faecium-0.5
Gram-Negative Bacteria

Eravacycline has demonstrated broad activity against many clinically important Gram-negative bacteria, including multidrug-resistant isolates. Data for this compound against a similar breadth of Gram-negative pathogens is more limited in the public domain, with a focus on respiratory pathogens.

OrganismThis compound MIC₉₀ (µg/mL)Eravacycline MIC₉₀ (µg/mL)
Haemophilus influenzae0.12-
Moraxella catarrhalis≤0.016-
Escherichia coli-0.5
Klebsiella pneumoniae-2
Acinetobacter baumannii-1
Stenotrophomonas maltophilia-2
Other Pathogens

This compound has shown promising activity against atypical respiratory pathogens and certain mycobacteria. Eravacycline has also been evaluated against a range of other microorganisms.

OrganismThis compound MIC₉₀ (µg/mL)Eravacycline MIC₉₀ (µg/mL)
Mycoplasma pneumoniae0.004-
Legionella pneumophila1-
Chlamydia pneumoniae4-
Mycobacterium abscessus0.5-
Mycobacterium fortuitum0.03-
Nocardia spp.8-
Bacteroides spp.-2-8 (MIC range)

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) for both this compound and eravacycline generally follows standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).

MIC Determination (Broth Microdilution)

A standard broth microdilution method is utilized to determine the MIC of the compounds against various bacterial isolates. The general steps are as follows:

  • Bacterial Isolate Preparation: Bacterial strains are cultured on appropriate agar plates to obtain isolated colonies.

  • Inoculum Preparation: A standardized inoculum is prepared from fresh colonies and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve the desired final inoculum concentration in the microtiter plate.

  • Antimicrobial Agent Preparation: The antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculation: The microtiter plates containing the serially diluted antibiotics are inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours for many common bacteria).

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Specific details regarding media, incubation times, and quality control strains for eravacycline testing are well-documented in accordance with CLSI guidelines. While specific detailed protocols for this compound are less publicly available, it is standard practice for such clinical candidates to be evaluated using similar CLSI-recommended methodologies.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Standardized Inoculum Isolate->Inoculum Plate Inoculate Microtiter Plate Inoculum->Plate Antibiotic Serial Antibiotic Dilutions Antibiotic->Plate Incubate Incubate Plate->Incubate Read Read MIC Incubate->Read QC Quality Control Read->QC

Experimental workflow for MIC determination.

Mechanism of Action and Resistance

Both this compound and eravacycline are fluorocyclines that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby halting the elongation of the polypeptide chain.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S 30S Subunit Protein_Synthesis Protein Synthesis Inhibition 30S->Protein_Synthesis Blocks tRNA binding 50S 50S Subunit Fluorocycline This compound / Eravacycline Fluorocycline->30S Binds to tRNA Aminoacyl-tRNA tRNA->30S Binding prevented

Mechanism of action of fluorocyclines.

A key advantage of these novel fluorocyclines is their ability to evade common tetracycline resistance mechanisms. Both this compound and eravacycline have demonstrated activity against bacteria expressing tetracycline-specific efflux pumps and ribosomal protection proteins. This is a significant attribute in the context of rising resistance to older tetracyclines. While data on the potential for de novo resistance development to this compound is limited, studies on eravacycline have begun to explore this area.

Clinical Development Status

Eravacycline has undergone extensive clinical trials and received FDA approval for the treatment of complicated intra-abdominal infections. Its efficacy and safety have been established in this indication.

This compound is currently in clinical development, with a focus on respiratory tract infections. Phase 1 clinical trials have been completed to assess its safety, tolerability, and pharmacokinetics in healthy subjects. Further clinical trials will be necessary to establish its efficacy and safety in patient populations with respiratory infections.

Summary and Future Directions

Both this compound and eravacycline represent important advancements in the tetracycline class of antibiotics, offering potent activity against a range of clinically relevant pathogens, including some with resistance to older antimicrobial agents. Eravacycline is an established therapeutic option for complicated intra-abdominal infections, with a well-defined spectrum of activity. This compound shows significant promise, particularly for respiratory infections, based on its potent in vitro activity against key respiratory pathogens.

For the research and drug development community, further head-to-head comparative studies are warranted to provide a more definitive assessment of the relative potency and spectrum of these two agents. As this compound progresses through clinical development, more data on its efficacy, safety, and potential for resistance will become available, allowing for a more complete comparison with eravacycline and other existing antibiotics. The continued development of novel fluorocyclines like this compound is crucial in addressing the global challenge of antimicrobial resistance.

References

A Head-to-Head Battle: TP-271 Versus Linezolid in the Fight Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Watertown, MA – A comprehensive analysis of preclinical data reveals the novel fluorocycline antibiotic, TP-271, demonstrates superior potency and comparable in vivo efficacy against Streptococcus pneumoniae when compared to the established oxazolidinone, linezolid. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available data to provide a clear, evidence-based overview of the two compounds.

Executive Summary

Streptococcus pneumoniae remains a significant cause of community-acquired pneumonia and other serious infections. The emergence of drug-resistant strains necessitates the development of new therapeutic agents. This guide evaluates the efficacy of this compound, a next-generation antibiotic, in direct comparison with linezolid, a widely used agent for treating Gram-positive infections. The data presented herein, drawn from in vitro susceptibility testing and in vivo animal models, indicates that this compound exhibits significantly lower minimum inhibitory concentrations and robust efficacy in reducing bacterial burden in preclinical pneumonia models.

Mechanism of Action: A Tale of Two Ribosomal Subunits

This compound and linezolid both exert their antibacterial effects by inhibiting protein synthesis, a fundamental process for bacterial survival. However, they target different components of the bacterial ribosome, the cell's protein-making machinery.

This compound, a member of the fluorocycline class, binds to the 30S ribosomal subunit. This binding event physically obstructs the docking of aminoacyl-tRNA to the A-site of the ribosome, effectively halting the addition of new amino acids to the growing polypeptide chain.

In contrast, linezolid, an oxazolidinone, targets the 50S ribosomal subunit. It binds to the 23S rRNA component, preventing the formation of the 70S initiation complex, a crucial first step in protein synthesis.[1][2][3][4] This unique mechanism of action at the initiation phase means there is no cross-resistance with other protein synthesis inhibitors that act on the elongation step.[1]

cluster_tp271 This compound Mechanism of Action This compound This compound 30S_Subunit 30S_Subunit This compound->30S_Subunit Binds to Block_A_Site Block_A_Site 30S_Subunit->Block_A_Site Preventing aminoacyl-tRNA binding Inhibit_Elongation Inhibit_Elongation Block_A_Site->Inhibit_Elongation Halting protein synthesis Bacterial_Cell_Death Bacterial_Cell_Death Inhibit_Elongation->Bacterial_Cell_Death

This compound Mechanism of Action

cluster_linezolid Linezolid Mechanism of Action Linezolid Linezolid 50S_Subunit 50S_Subunit Linezolid->50S_Subunit Binds to 23S rRNA of Prevent_Initiation_Complex Prevent_Initiation_Complex 50S_Subunit->Prevent_Initiation_Complex Preventing formation of 70S initiation complex Inhibit_Initiation Inhibit_Initiation Prevent_Initiation_Complex->Inhibit_Initiation Halting protein synthesis Bacteriostasis Bacteriostasis Inhibit_Initiation->Bacteriostasis

Linezolid Mechanism of Action

In Vitro Susceptibility: A Clear Advantage for this compound

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The MIC90, the concentration at which 90% of bacterial isolates are inhibited, provides a robust metric for comparison. Data from separate studies demonstrate a significant difference in the in vitro activity of this compound and linezolid against Streptococcus pneumoniae.

AntibioticMIC90 (µg/mL)
This compound 0.03
Linezolid 1

Table 1: In Vitro Activity of this compound and Linezolid Against Streptococcus pneumoniae

The markedly lower MIC90 value for this compound suggests a significantly higher intrinsic potency against S. pneumoniae compared to linezolid.

In Vivo Efficacy: Murine Pneumonia Models

The most direct comparison of antibiotic efficacy comes from in vivo studies. In a neutropenic murine pneumonia model, both this compound and linezolid were evaluated for their ability to reduce the bacterial load in the lungs.

Intravenous Administration

When administered intravenously, this compound demonstrated a dose-dependent reduction in bacterial colony-forming units (CFUs). At a dose of 5 mg/kg, this compound achieved a mean log10 CFU reduction of 3.83, while linezolid at the same dose resulted in a static effect, with a slight increase in bacterial count.

Treatment (Intravenous)Dose (mg/kg)Mean Log10 CFU Reduction in Lungs
This compound 13.26
This compound 53.83
This compound 104.51
Linezolid 5-0.13 (static effect)

Table 2: In Vivo Efficacy of Intravenous this compound and Linezolid in a Neutropenic Murine S. pneumoniae Pneumonia Model. A negative value indicates an increase in bacterial count.

Oral Administration

Both this compound and linezolid are available in oral formulations. In the same murine pneumonia model, orally administered this compound also showed significant, dose-dependent bacterial clearance. A direct comparison at a 30 mg/kg dose showed comparable efficacy between the two drugs.

Treatment (Oral)Dose (mg/kg)Mean Log10 CFU Reduction in Lungs
This compound 0.3~1.5
This compound 3~2.5
This compound 30~4.0
Linezolid 30~4.0

Table 3: In Vivo Efficacy of Oral this compound and Linezolid in a Neutropenic Murine S. pneumoniae Pneumonia Model. CFU reduction values are approximated from graphical data.

cluster_workflow Murine Pneumonia Model Workflow Induce_Neutropenia Induce Neutropenia in Mice (cyclophosphamide) Inoculation Intranasal Inoculation with Streptococcus pneumoniae Induce_Neutropenia->Inoculation Treatment Administer Treatment (this compound or Linezolid) Inoculation->Treatment Assessment Assess Bacterial Burden (Log10 CFU in Lungs) Treatment->Assessment Comparison Compare Efficacy Assessment->Comparison

Experimental Workflow for In Vivo Efficacy Studies

Experimental Protocols

In Vitro Susceptibility Testing

Minimum inhibitory concentrations (MICs) are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: S. pneumoniae isolates are grown on appropriate agar plates, and colonies are used to prepare a standardized bacterial suspension in cation-adjusted Mueller-Hinton broth.

  • Drug Dilution: Serial twofold dilutions of this compound and linezolid are prepared in microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Neutropenic Murine Pneumonia Model
  • Animal Model: Female CD-1 mice are typically used for these studies.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.

  • Bacterial Challenge: Mice are anesthetized and infected via intranasal inoculation with a suspension of a tetracycline-resistant strain of S. pneumoniae.

  • Treatment Administration: Treatment with this compound or linezolid is initiated at a specified time post-infection (e.g., 2 and 12 hours). The drugs are administered either intravenously (IV) via the tail vein or orally (PO) by gavage.

  • Efficacy Assessment: At a predetermined time point (e.g., 24 hours after the start of treatment), mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted for plating on appropriate agar to determine the number of colony-forming units (CFUs).

  • Data Analysis: The log10 CFU per gram of lung tissue is calculated for each mouse, and the mean reduction in bacterial load is compared between treatment groups and untreated controls.

Conclusion

The available preclinical data strongly suggests that this compound is a highly potent agent against Streptococcus pneumoniae, with in vitro activity that surpasses that of linezolid. In vivo studies in a murine pneumonia model confirm its efficacy, demonstrating significant bacterial clearance with both intravenous and oral administration. While linezolid remains an important therapeutic option, this compound shows promise as a valuable new weapon in the armamentarium against respiratory tract infections caused by S. pneumoniae. Further clinical investigation is warranted to translate these promising preclinical findings into patient care.

References

A Head-to-Head Comparison of TP-271 and Other Tetracyclines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide offers an in-depth, objective comparison of the novel fluorocycline antibiotic, TP-271, with other key members of the tetracycline class. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to provide a clear perspective on the performance of these antibiotics against clinically relevant bacterial pathogens.

Introduction to this compound and Modern Tetracyclines

This compound is a novel, fully synthetic fluorocycline antibiotic that belongs to the third generation of tetracyclines.[1] This new generation, which also includes omadacycline and eravacycline, has been developed to overcome the common mechanisms of resistance that have limited the efficacy of older tetracyclines like doxycycline and minocycline.[2] The primary mechanisms of tetracycline resistance are efflux pumps, which actively remove the drug from the bacterial cell, and ribosomal protection proteins, which prevent the drug from binding to its target.[3] this compound and other third-generation agents are engineered to evade these resistance mechanisms, showing potent activity against a broad spectrum of pathogens, including multidrug-resistant (MDR) strains.

Mechanism of Action

All tetracyclines, including this compound, exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the bacterial 30S ribosomal subunit, which prevents the docking of aminoacyl-tRNA at the ribosomal A-site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication. The structural modifications in newer tetracyclines enhance their binding affinity to the ribosome and reduce their susceptibility to efflux and ribosomal protection.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other tetracyclines against key community-acquired bacterial pneumonia (CABP) pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Data Presentation:

Table 1: In Vitro Activity (MIC90, µg/mL) Against Gram-Positive CABP Pathogens

AntibioticStreptococcus pneumoniaeStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)
This compound 0.030.250.12
Doxycycline 0.1250.51
Minocycline 0.250.51
Tigecycline 0.060.250.5
Omadacycline 0.120.250.5
Eravacycline 0.0150.120.12

Table 2: In Vitro Activity (MIC90, µg/mL) Against Gram-Negative and Atypical CABP Pathogens

AntibioticHaemophilus influenzaeMoraxella catarrhalisMycoplasma pneumoniaeLegionella pneumophilaChlamydophila pneumoniae
This compound 0.12≤0.0160.00414
Doxycycline 20.50.0620.125
Minocycline 20.50.12520.125
Tigecycline 0.50.250.12510.125
Omadacycline 10.50.2510.25
Eravacycline 0.50.060.0080.250.06

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of the tetracyclines is determined by broth microdilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of recent clinical isolates of the target pathogens is used.

  • Media: Cation-adjusted Mueller-Hinton broth is the standard medium for most aerobic bacteria. Fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae require supplemented media.

  • Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match a 0.5 McFarland turbidity standard, then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • MIC Determination: The antibiotics are serially diluted in 96-well microtiter plates. The bacterial inoculum is added to each well, and the plates are incubated at 35°C for 16-24 hours. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Murine Pneumonia Model

In vivo efficacy is often assessed using a murine model of pneumonia.

  • Animal Model: Immunocompetent or neutropenic mice (often rendered so by cyclophosphamide treatment) are used.

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a known quantity of the bacterial pathogen.

  • Treatment: At a specified time post-infection, cohorts of mice are treated with the test antibiotic, a comparator, or a vehicle control, administered via a clinically relevant route (e.g., oral or intravenous).

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), mice are euthanized, and their lungs are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the bacterial load (CFU/lung). A significant reduction in CFU compared to the vehicle control indicates efficacy. There is a recognized need for standardization of this model to improve reproducibility.

Visualizations

Experimental Workflow for Comparative Efficacy

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Comparative Assessment isolates Clinical Bacterial Isolates mic_testing Broth Microdilution MIC Testing isolates->mic_testing CLSI Protocol data_analysis Data Analysis and Head-to-Head Comparison mic_testing->data_analysis animal_model Murine Pneumonia Model infection Bacterial Challenge animal_model->infection treatment Antibiotic Administration (this compound vs. Comparators) infection->treatment bacterial_load Lung CFU Quantification treatment->bacterial_load bacterial_load->data_analysis mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome_30s 30S Subunit a_site A-site inhibition Inhibition ribosome_30s->inhibition Blocks A-site ribosome_50s 50S Subunit protein_synthesis Protein Synthesis (Elongation) a_site->protein_synthesis Enables trna Aminoacyl-tRNA trna->a_site Binds tetracyclines This compound & Other Tetracyclines tetracyclines->ribosome_30s Binds to inhibition->trna Prevents Binding

References

Revolutionizing Respiratory Infection Treatment: The Preclinical Efficacy of TP-271

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of a Novel Fluorocycline in Preclinical Models of Bacterial Pneumonia

In the ongoing battle against antimicrobial resistance, the development of novel antibiotics with potent activity against multidrug-resistant (MDR) pathogens is paramount. TP-271, a novel, fully synthetic fluorocycline, has emerged as a promising candidate for the treatment of severe respiratory infections, including community-acquired bacterial pneumonia (CABP). This guide provides a comprehensive overview of the preclinical data validating the antibacterial efficacy of this compound, with direct comparisons to established therapies, offering researchers, scientists, and drug development professionals a critical evaluation of its potential.

Superior In Vitro Activity Against Key Respiratory Pathogens

This compound has demonstrated broad and potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria commonly associated with CABP. Minimum Inhibitory Concentration (MIC) testing reveals its superiority over several comparator antibiotics against key pathogens.

PathogenThis compound MIC90 (µg/mL)Linezolid MIC90 (µg/mL)Clarithromycin MIC90 (µg/mL)
Streptococcus pneumoniae0.031>128
Staphylococcus aureus (MRSA)0.122>128
Haemophilus influenzae0.1288
Mycoplasma pneumoniae0.004>640.008
Legionella pneumophila1>160.06
Moraxella catarrhalis≤0.01610.12
Streptococcus pyogenes0.0310.06
Methicillin-sensitive Staphylococcus aureus (MSSA)0.2520.25
Chlamydia pneumoniae4>640.06
Data compiled from multiple preclinical studies.

Robust In Vivo Efficacy in Preclinical Pneumonia Models

The potent in vitro activity of this compound translates to significant in vivo efficacy in established murine models of bacterial pneumonia. Both intravenous (i.v.) and oral (p.o.) administration of this compound resulted in substantial reductions in bacterial burden in the lungs of infected mice, outperforming or performing comparably to standard-of-care antibiotics.

Neutropenic Murine Pneumonia Model (S. pneumoniae)

In a neutropenic mouse model of pneumonia caused by Streptococcus pneumoniae, this compound demonstrated dose-dependent bacterial clearance.

TreatmentDose (mg/kg)AdministrationMean Log10 CFU Reduction vs. Control
This compound1i.v.~2.5
This compound5i.v.~4.0
This compound10i.v.~5.0
This compound0.3p.o.~1.5
This compound3p.o.~2.5
This compound30p.o.~4.0
Linezolid5i.v.~2.0
Linezolid30p.o.~2.5
Immunocompetent Murine Pneumonia Model (S. pneumoniae)

In an immunocompetent mouse model, orally administered this compound showed significant efficacy, comparable to linezolid and superior to clarithromycin.[1]

TreatmentDose (mg/kg)AdministrationMean Log10 CFU Reduction vs. Control
This compound30p.o.~3.5
Linezolid30p.o.~3.0
Clarithromycin5p.o.~1.0
Immunocompetent Rat Pneumonia Model (H. influenzae)

This compound also demonstrated efficacy against the Gram-negative pathogen Haemophilus influenzae in an immunocompetent rat model.

TreatmentDose (mg/kg)AdministrationMean Log10 CFU Reduction vs. Control
This compound10i.v.~3.0
This compound30p.o.~2.5

Mechanism of Action: Targeting the Bacterial Ribosome

This compound, like other tetracycline-class antibiotics, exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically binds to the 30S ribosomal subunit, preventing the docking of aminoacyl-tRNA at the A-site of the ribosome. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth.

G cluster_ribosome Bacterial Ribosome cluster_30S 30S Subunit Sites 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site Protein_Synthesis_Blocked Protein Synthesis Blocked A_Site->Protein_Synthesis_Blocked Leads to P_Site P-Site E_Site E-Site mRNA mRNA mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->A_Site Attempts to bind TP_271 This compound TP_271->A_Site Binds to & Blocks

Caption: Mechanism of action of this compound on the bacterial 30S ribosomal subunit.

Experimental Protocols

The preclinical efficacy of this compound was evaluated using standardized and reproducible animal models of bacterial pneumonia.

Neutropenic Murine Pneumonia Model
  • Animal Model: Female BALB/c mice, rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Bacterial Strain: Streptococcus pneumoniae (penicillin-susceptible and -resistant strains).

  • Inoculum Preparation: Bacteria are grown in Todd-Hewitt broth, washed, and resuspended in saline to the desired concentration.

  • Infection: Mice are anesthetized and intranasally inoculated with the bacterial suspension.

  • Treatment: this compound, comparator drugs, or vehicle are administered intravenously or orally at specified time points post-infection.

  • Endpoint: At 24 or 48 hours post-treatment initiation, mice are euthanized, lungs are harvested, homogenized, and serially diluted for colony-forming unit (CFU) enumeration.

Immunocompetent Murine/Rat Pneumonia Model
  • Animal Model: Immunocompetent BALB/c mice or Sprague-Dawley rats.

  • Bacterial Strains: Streptococcus pneumoniae or Haemophilus influenzae.

  • Inoculum Preparation: Similar to the neutropenic model.

  • Infection: Animals are anesthetized and infected via intratracheal or intranasal instillation of the bacterial suspension.

  • Treatment: As described for the neutropenic model.

  • Endpoint: Lung bacterial burden (CFU) is determined at specified time points.

G A Animal Model Selection (Neutropenic or Immunocompetent Mice/Rats) B Bacterial Culture and Inoculum Preparation A->B C Anesthesia and Bacterial Inoculation (Intranasal/Intratracheal) B->C D Initiation of Treatment (this compound, Comparators, Vehicle) C->D E Endpoint Analysis: Euthanasia and Lung Harvest D->E 24-48h post-treatment F Lung Homogenization and Serial Dilution E->F G Plating and Incubation F->G H Colony Forming Unit (CFU) Enumeration and Data Analysis G->H

Caption: Experimental workflow for preclinical pneumonia models.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic for community-acquired bacterial pneumonia. Its potent in vitro activity against a broad spectrum of relevant pathogens, including drug-resistant strains, and its robust in vivo efficacy in established animal models, position it as a promising new weapon in the infectious disease armamentarium. The favorable comparison with standard-of-care antibiotics underscores its potential to address the unmet medical needs of patients with serious respiratory infections. Further clinical investigation is warranted to confirm these promising preclinical findings in human subjects.

References

TP-271: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of TP-271, a novel fluorocycline antibiotic, with other antibiotics, focusing on its performance against multidrug-resistant bacterial strains. The data presented herein is compiled from published research to assist in evaluating its potential role in combating antimicrobial resistance.

Executive Summary

This compound demonstrates potent activity against a broad spectrum of respiratory pathogens, including strains resistant to existing antibiotic classes. Notably, its efficacy is minimally impacted by common tetracycline-specific resistance mechanisms, such as efflux pumps (e.g., Tet(K)) and ribosomal protection proteins (e.g., Tet(M)). Furthermore, this compound retains its activity against bacteria that have developed resistance to fluoroquinolones and macrolides, indicating a low potential for cross-resistance with these drug classes. This guide provides the supporting data and experimental methodologies for these findings.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)

The following tables summarize the comparative in vitro activity of this compound and other antibiotics against various bacterial isolates. The data is presented as the minimum inhibitory concentration required to inhibit 90% of the isolates (MIC⁹⁰).

Table 1: Activity of this compound against Key Respiratory Pathogens

OrganismThis compound MIC⁹⁰ (µg/mL)
Streptococcus pneumoniae0.03[1][2]
Staphylococcus aureus (Methicillin-Sensitive, MSSA)0.25[1][2]
Staphylococcus aureus (Methicillin-Resistant, MRSA)0.12[1]
Streptococcus pyogenes0.03
Haemophilus influenzae0.12
Moraxella catarrhalis≤0.016
Mycoplasma pneumoniae0.004
Legionella pneumophila1
Chlamydia pneumoniae4

Table 2: Comparative Activity of this compound and Tetracycline against Resistant S. pneumoniae and S. aureus

Organism and Resistance PhenotypeThis compound MIC⁹⁰ (µg/mL)Tetracycline MIC⁹⁰ (µg/mL)
S. pneumoniae (Penicillin-Resistant)0.03>32
S. pneumoniae (Macrolide-Resistant)0.03>32
S. aureus (Overall)0.1216
MRSA (Fluoroquinolone-Resistant)0.25Not Reported
MRSA (Macrolide-Resistant)0.25Not Reported

Data compiled from a study by Grossman et al.

Table 3: Comparative Activity of this compound against Mycobacterium and Nocardia Species

OrganismThis compound MIC⁹⁰ (µg/mL)Doxycycline MIC Range (µg/mL)Amikacin MIC⁹⁰ (µg/mL)Moxifloxacin MIC⁹⁰ (µg/mL)
Mycobacterium abscessus0.52 to 64Not Reported8
Mycobacterium fortuitum0.03≤0.25 to 2562Not Reported
Nocardia spp.82 to 64Not ReportedNot Reported

Data from a study by Cynamon et al.

Experimental Protocols

The in vitro activity of this compound and comparator antibiotics was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized procedure for determining the MIC of antibiotics against aerobic bacteria.

1. Preparation of Materials:

  • Antimicrobial Stock Solutions: Prepare stock solutions of this compound and comparator antibiotics at a concentration of 1280 µg/mL in a suitable solvent.
  • Culture Media: Use cation-adjusted Mueller-Hinton broth (CAMHB) for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, supplement the broth with 2-5% lysed horse blood.
  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of each antimicrobial agent in the microtiter plates using the appropriate broth. The final volume in each well is typically 100 µL.
  • Inoculation: Inoculate each well (except for the sterility control well) with the standardized bacterial suspension.
  • Controls:
  • Growth Control: A well containing only broth and the bacterial inoculum.
  • Sterility Control: A well containing only un-inoculated broth.
  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.

3. Interpretation of Results:

  • Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
  • Quality Control: Perform quality control testing using reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Streptococcus pneumoniae ATCC 49619) to ensure the accuracy and reproducibility of the results.

Visualizations

The following diagrams illustrate the experimental workflow for determining cross-resistance through MIC testing.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Isolate (Resistant/Susceptible) start->bacterial_culture inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation antibiotic_prep Prepare Antibiotic Stock Solutions serial_dilution Serial Dilution of Antibiotics in 96-well Plate antibiotic_prep->serial_dilution serial_dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic compare_mic Compare MICs (this compound vs. Other Antibiotics) read_mic->compare_mic end End compare_mic->end

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Cross_Resistance_Logic cluster_testing Susceptibility Testing cluster_analysis Analysis cluster_conclusion Conclusion start Bacterial Strain with Known Resistance Mechanism (e.g., tet(M) positive) test_tp271 Determine MIC of this compound start->test_tp271 test_comparator Determine MIC of Comparator Antibiotic (e.g., Tetracycline) start->test_comparator compare_activity Compare MIC Values test_tp271->compare_activity test_comparator->compare_activity low_mic_tp271 Low MIC for this compound compare_activity->low_mic_tp271 high_mic_comparator High MIC for Comparator compare_activity->high_mic_comparator no_cross_resistance No Cross-Resistance low_mic_tp271->no_cross_resistance high_mic_comparator->no_cross_resistance

Caption: Logical workflow for assessing cross-resistance.

References

TP-271: A Novel Fluorocycline Demonstrates Potent Activity Against Community-Acquired Bacterial Pneumonia Pathogens, Outperforming Aspects of Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Watertown, MA – Preclinical data indicates that TP-271, a novel fluorocycline antibiotic, exhibits significant in vitro and in vivo activity against a broad spectrum of pathogens responsible for Community-Acquired Bacterial Pneumonia (CABP), including multi-drug resistant strains. Comparative studies reveal that this compound's potency and efficacy profile holds promise as a potential alternative to current standard-of-care antibiotics.

This compound, a fully synthetic fluorocycline, has been developed to address the rising concern of antibiotic resistance in common CABP pathogens. This guide provides a comprehensive comparison of this compound with standard-of-care antibiotics, supported by available experimental data to inform researchers, scientists, and drug development professionals.

In Vitro Activity: Comparative Susceptibility

This compound has demonstrated potent in vitro activity against key Gram-positive and Gram-negative bacteria associated with CABP. Minimum Inhibitory Concentration (MIC) studies, a standard measure of antibiotic effectiveness, show that this compound is highly active against Streptococcus pneumoniae, Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Haemophilus influenzae.

A pivotal study by Grossman et al. established the MIC90 (the concentration of a drug that inhibits the growth of 90% of bacterial isolates) for this compound against a panel of clinical isolates.[1] The data from this study, supplemented with typical MIC90 values for standard-of-care antibiotics from other surveillance studies, are presented below for comparison. It is important to note that direct head-to-head comparisons in a single study provide the most robust data, and the comparator data below is compiled from various sources for illustrative purposes.

PathogenThis compound MIC90 (µg/mL)Tetracycline MIC90 (µg/mL)Levofloxacin MIC90 (µg/mL)Azithromycin MIC90 (µg/mL)Ceftriaxone MIC90 (µg/mL)
Streptococcus pneumoniae0.03[1]>64[1]1.0 - 2.0>2561.0 - 2.0
Staphylococcus aureus (MSSA)0.25[1]32[1]0.5 - 1.0>84.0
Staphylococcus aureus (MRSA)0.12128>8>8>16
Haemophilus influenzae0.1220.06 - 0.122.0 - 4.00.03 - 0.12

Note: Comparator MIC90 values are representative ranges from various surveillance studies and are not from direct head-to-head studies with this compound unless otherwise cited.

The data clearly indicates that this compound is significantly more potent than tetracycline against all tested pathogens. Notably, this compound maintains its potency against MRSA, a key advantage over many standard therapies.

In Vivo Efficacy: Murine Pneumonia Models

The efficacy of this compound has been evaluated in murine models of pneumonia, which are designed to mimic human infections. These studies provide crucial insights into the potential clinical utility of an investigational antibiotic. In a neutropenic murine lung infection model, this compound demonstrated significant dose-dependent bacterial clearance.

In an immunocompetent murine pneumonia model using a tetracycline-resistant strain of S. pneumoniae, orally administered this compound was compared with the standard-of-care antibiotics linezolid and clarithromycin. The results, depicted in the study by Grossman et al., show a substantial reduction in bacterial load in the lungs of mice treated with this compound. While the graphical data from the publication is illustrative, it highlights a competitive efficacy profile for this compound.

Treatment GroupMean Log10 CFU/lung Reduction (vs. 0h control)
This compound (30 mg/kg, p.o.)~1 to 4 log10 CFU reduction
Linezolid (30 mg/kg, p.o.)Not explicitly quantified in text
Clarithromycin (5 mg/kg, p.o.)Not explicitly quantified in text

Note: The quantitative data for comparator drugs is not explicitly stated in the primary publication's text and is inferred from graphical representations.

Similarly, in a neutropenic murine pneumonia model with MRSA, intravenously administered this compound showed a robust, dose-dependent reduction in bacterial burden in the lungs, achieving up to a 5 log10 CFU reduction.

Mechanism of Action

This compound, like other tetracycline-class antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery. This binding physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing peptide chain and ultimately halting protein production. This disruption of protein synthesis is bacteriostatic for most susceptible organisms, meaning it inhibits their growth and replication.

This compound Mechanism of Action Mechanism of Action: this compound Inhibition of Protein Synthesis cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit A_site A Site P_site P Site E_site E Site mRNA mRNA Protein Protein Synthesis (Blocked) TP271 This compound TP271->A_site Binds to 30S subunit at the A site tRNA Aminoacyl-tRNA tRNA->A_site Binding is blocked

Caption: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of this compound and comparator agents was determined by broth microdilution methodology in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial isolates were grown on appropriate agar plates and colonies were used to prepare an inoculum suspension standardized to a 0.5 McFarland turbidity. This suspension was further diluted and added to microtiter plates containing serial twofold dilutions of the antibiotics. The plates were incubated at 35°C for 16 to 20 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Murine Pneumonia Models

Immunocompetent Murine S. pneumoniae Pneumonia Model: Female CD-1 mice were infected intranasally with a tetracycline-resistant strain of S. pneumoniae. Treatment with this compound (30 mg/kg), linezolid (30 mg/kg), or clarithromycin (5 mg/kg) was initiated 24 hours post-infection and administered orally twice daily for two days. Lungs were harvested at 48 hours post-treatment initiation, homogenized, and plated to determine the bacterial load (CFU/lung).

Neutropenic Murine S. aureus (MRSA) Pneumonia Model: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. The animals were then infected intranasally with a clinical isolate of MRSA. Intravenous treatment with this compound was initiated 2 hours post-infection. Lungs were harvested at various time points, homogenized, and bacterial titers were determined by plating serial dilutions.

Experimental_Workflow_Murine_Pneumonia_Model cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Animal Female CD-1 Mice Immunosuppression Cyclophosphamide Injection (for neutropenic model) Animal->Immunosuppression Optional Infection Intranasal Inoculation (S. pneumoniae or MRSA) Animal->Infection Immunosuppression->Infection Dosing Administer this compound or Standard-of-Care Antibiotic (IV or Oral) Infection->Dosing Harvest Harvest Lungs at Pre-determined Time Points Dosing->Harvest Homogenize Homogenize Lung Tissue Harvest->Homogenize Plate Plate Serial Dilutions Homogenize->Plate Count Enumerate Bacterial Colonies (CFU) Plate->Count

Caption: Workflow for the in vivo murine pneumonia model experiments.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of CABP pathogens, including those resistant to current standard-of-care antibiotics. The in vivo data from murine pneumonia models further supports its potential as an effective treatment for CABP. While more comprehensive head-to-head comparative studies and clinical trials are necessary to fully elucidate its therapeutic role, the existing preclinical data positions this compound as a promising candidate in the fight against respiratory tract infections. Its robust activity against resistant phenotypes, particularly MRSA and tetracycline-resistant S. pneumoniae, highlights its potential to address significant unmet medical needs.

References

A Comparative Analysis of the Post-Antibiotic Effect of TP-271 and Other Antibiotics Against Key Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the post-antibiotic effect (PAE) of the novel fluorocycline, TP-271, alongside other prominent antibiotics used in the treatment of respiratory tract infections. The post-antibiotic effect, the suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter that can influence dosing regimens and clinical efficacy.

While direct experimental data on the post-antibiotic effect of this compound is not yet publicly available, this guide draws comparisons from data on other advanced-generation tetracyclines, such as omadacycline and tigecycline, as well as other relevant antibiotic classes. This compound, a fluorocycline antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2]

Comparative Post-Antibiotic Effect (PAE) Data

The following tables summarize the available in vitro PAE data for various antibiotics against two key respiratory pathogens, Streptococcus pneumoniae and Staphylococcus aureus. It is important to note that PAE can vary depending on the bacterial strain, antibiotic concentration, and exposure time.

Table 1: Post-Antibiotic Effect (PAE) against Streptococcus pneumoniae

Antibiotic ClassAntibioticConcentration (x MIC)Exposure Time (hours)PAE (hours)
Aminomethylcycline OmadacyclineNot SpecifiedNot Specified2.2 - 3.3[3]
Glycylcycline Tigecycline4xNot Specified1.9 - 5.1[4][5]
Macrolide Azithromycin0.5 mg/L2~2.0
Clarithromycin2x / 10x22.9 - 8.0
Fluoroquinolone Levofloxacin2xNot Specified0.6 - 1.3
MoxifloxacinNot SpecifiedNot SpecifiedSimilar to other fluoroquinolones

Table 2: Post-Antibiotic Effect (PAE) against Staphylococcus aureus

Antibiotic ClassAntibioticConcentration (x MIC)Exposure Time (hours)PAE (hours)
Aminomethylcycline OmadacyclineNot SpecifiedNot Specified2.2 - 3.3
Glycylcycline Tigecycline4xNot Specified2.9 - 5.7
Tetracycline DoxycyclineNot SpecifiedNot Specified2.5 - 3.5
Fluoroquinolone Levofloxacin2xNot Specified1.8 - 3.1
MoxifloxacinNot SpecifiedNot SpecifiedSimilar to other fluoroquinolones

Experimental Protocols

The determination of the in vitro post-antibiotic effect generally follows a standardized methodology. The protocol outlined below is a synthesis of commonly used methods described in the scientific literature.

Standard Method for Determining In Vitro Post-Antibiotic Effect
  • Bacterial Culture Preparation:

    • Isolates of the target bacteria (e.g., S. pneumoniae, S. aureus) are cultured in appropriate broth medium (e.g., Mueller-Hinton broth) to reach the logarithmic growth phase.

    • The bacterial suspension is then diluted to a standardized concentration, typically around 10^6 colony-forming units (CFU)/mL.

  • Antibiotic Exposure:

    • The antibiotic being tested is added to the bacterial suspension at a specified multiple of its minimum inhibitory concentration (MIC) for the test organism (e.g., 2x, 4x, or 10x MIC).

    • A control culture containing no antibiotic is run in parallel.

    • The cultures are incubated for a defined period, usually 1 to 2 hours, at 37°C.

  • Antibiotic Removal:

    • To remove the antibiotic, the bacterial suspension is washed. This is typically achieved by centrifugation to pellet the bacteria, followed by removal of the antibiotic-containing supernatant and resuspension of the bacteria in fresh, pre-warmed broth. This washing step is often repeated to ensure complete removal of the drug.

    • Alternatively, the culture can be diluted 1:1000 or more in fresh medium to effectively eliminate the antibiotic's activity.

  • Monitoring of Bacterial Regrowth:

    • The washed or diluted bacterial suspensions (both the test and control cultures) are then re-incubated at 37°C.

    • Viable counts (CFU/mL) are determined at regular intervals (e.g., every hour) for both the test and control cultures until turbidity is observed in the control.

  • Calculation of the Post-Antibiotic Effect:

    • The PAE is calculated using the following formula: PAE = T - C Where:

      • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 (a 10-fold increase) from the count immediately after antibiotic removal.

      • C is the time required for the viable count in the control culture to increase by 1 log10 from the initial count.

Visualizing Key Processes

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

PAE_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_removal 3. Removal cluster_regrowth 4. Regrowth & Analysis start Start culture Bacterial Culture in Log Phase start->culture standardize Standardize to 10^6 CFU/mL culture->standardize split Divide Culture standardize->split expose Expose to Antibiotic (e.g., 4x MIC for 1-2h) split->expose control Control (No Antibiotic) split->control remove Remove Antibiotic (Wash/Dilute) expose->remove reincubate_control Re-incubate Control Culture control->reincubate_control reincubate_test Re-incubate Test Culture remove->reincubate_test monitor Monitor Viable Counts (CFU/mL) reincubate_test->monitor reincubate_control->monitor calculate Calculate PAE (T - C) monitor->calculate

Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Inhibition Inhibition 30S_subunit->Inhibition 50S_subunit 50S Subunit This compound This compound (Fluorocycline) This compound->30S_subunit Binds to tRNA Aminoacyl-tRNA tRNA->30S_subunit Normally binds to A-site Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition is inhibited Inhibition->tRNA Blocks binding

Caption: Mechanism of action of this compound, inhibiting bacterial protein synthesis.

References

TP-271: A Potent Fluorocycline Against Clinically Relevant Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro activity of TP-271, a novel fluorocycline, demonstrates its potent efficacy against a broad spectrum of clinically relevant bacterial isolates, including multidrug-resistant strains. This comparison guide provides a detailed overview of this compound's performance against key respiratory pathogens, alongside current standard-of-care antibiotics, supported by experimental data and methodologies.

This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antibacterial agents. The data presented herein highlights the potential of this compound as a promising therapeutic option for community-acquired bacterial pneumonia (CABP) and other respiratory tract infections.

Comparative In Vitro Activity of this compound

The in vitro potency of this compound was evaluated against a panel of common and atypical respiratory pathogens, as well as against challenging, less common isolates. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of the tested isolates, is a critical metric for assessing the overall activity of an antimicrobial agent against a particular species.

Activity Against Common Respiratory Pathogens

This compound has demonstrated significant in vitro activity against key Gram-positive and Gram-negative bacteria associated with community-acquired pneumonia.

Bacterial SpeciesThis compound MIC90 (µg/mL)
Streptococcus pneumoniae0.03
Staphylococcus aureus (MSSA)0.25
Staphylococcus aureus (MRSA)0.12
Streptococcus pyogenes0.03
Haemophilus influenzae0.12
Moraxella catarrhalis≤0.016
Activity Against Atypical Pneumonia Pathogens

This compound also exhibits potent activity against atypical bacteria that are common causes of pneumonia.

Bacterial SpeciesThis compound MIC90 (µg/mL)
Mycoplasma pneumoniae0.004
Legionella pneumophila1
Chlamydia pneumoniae4
Activity Against Mycobacterium and Nocardia Species

Beyond common respiratory pathogens, this compound has shown promising in vitro activity against clinically important, and often difficult to treat, Mycobacterium and Nocardia species.[1]

Bacterial SpeciesThis compound MIC90 (µg/mL)Tetracycline MIC90 (µg/mL)Moxifloxacin MIC90 (µg/mL)
Mycobacterium abscessus0.5>648
Mycobacterium fortuitum0.03--
Nocardia spp.864-

Mechanism of Action of this compound

This compound is a member of the fluorocycline class of antibiotics, which are synthetic derivatives of tetracyclines. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][3][4][5] This binding prevents the association of aminoacyl-tRNA with the ribosomal A-site, thereby halting the elongation of the polypeptide chain and ultimately leading to bacterial cell death. A key advantage of this compound is its ability to overcome common tetracycline-specific resistance mechanisms, such as efflux pumps and ribosomal protection proteins.

cluster_ribosome Bacterial Ribosome 30S 30S Subunit Inhibition Inhibition 30S->Inhibition 50S 50S Subunit This compound This compound This compound->30S Binds to tRNA Aminoacyl-tRNA tRNA->30S Blocked by this compound Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Prevents cluster_workflow Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare 96-Well Plates with Serial Dilutions of Antibiotics Prepare_Plates->Inoculate_Plates Incubate Incubate Plates (e.g., 35°C for 16-20 hours) Inoculate_Plates->Incubate Read_Results Read Results for Visible Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Analysis of TP-271 and Next-Generation Antibiotics for Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents with potent activity against multidrug-resistant (MDR) pathogens. This guide provides a comprehensive performance comparison of TP-271, a novel fluorocycline, against a panel of next-generation antibiotics: omadacycline, lefamulin, delafloxacin, and eravacycline. The focus of this analysis is on their efficacy against key bacterial pathogens responsible for community-acquired bacterial pneumonia (CABP).

Executive Summary

This compound demonstrates potent in vitro activity against a broad spectrum of respiratory pathogens, including drug-resistant strains. Its performance, based on Minimum Inhibitory Concentration (MIC) data, is comparable and in some cases superior to other recently developed antibiotics. This guide presents a detailed comparison of in vitro efficacy, mechanisms of action, and the experimental protocols used to derive these findings.

Data Presentation: In Vitro Activity Comparison

The following tables summarize the in vitro activity (MIC₅₀ and MIC₉₀ in µg/mL) of this compound and comparator next-generation antibiotics against common respiratory bacterial pathogens. Data is compiled from various in vitro studies. It is important to note that direct head-to-head comparative studies are limited, and variations in bacterial isolates and testing methodologies between studies should be considered.

Table 1: In Vitro Activity against Streptococcus pneumoniae

AntibioticDrug ClassPenicillin-Susceptible (PSSP) MIC₅₀/₉₀ (µg/mL)Penicillin-Resistant (PRSP) MIC₅₀/₉₀ (µg/mL)Macrolide-Resistant MIC₅₀/₉₀ (µg/mL)
This compound Fluorocycline0.015/0.03[1]0.03/0.03[1]0.015/0.03[1]
Omadacycline Aminomethylcycline0.06/0.12[2]0.12/0.25[2]0.06/0.12
Lefamulin Pleuromutilin≤0.015/≤0.0150.125/0.1250.12/0.25
Delafloxacin Fluoroquinolone0.008/0.0160.06/0.120.016/0.03
Eravacycline Fluorocycline≤0.008/0.0080.016/0.030.016/0.03

Table 2: In Vitro Activity against Staphylococcus aureus

AntibioticDrug ClassMethicillin-Susceptible (MSSA) MIC₅₀/₉₀ (µg/mL)Methicillin-Resistant (MRSA) MIC₅₀/₉₀ (µg/mL)
This compound Fluorocycline0.12/0.250.12/0.12
Omadacycline Aminomethylcycline0.12/0.250.25/1.0
Lefamulin Pleuromutilin0.06/0.12≤0.015/0.125
Delafloxacin Fluoroquinolone≤0.004/0.0080.06/0.25
Eravacycline Fluorocycline0.06/0.120.12/0.12

Table 3: In Vitro Activity against Haemophilus influenzae

AntibioticDrug Classβ-lactamase negative MIC₅₀/₉₀ (µg/mL)β-lactamase positive MIC₅₀/₉₀ (µg/mL)
This compound Fluorocycline0.12/0.120.12/0.12
Omadacycline Aminomethylcycline1.0/2.01.0/2.0
Lefamulin Pleuromutilin1/10.5/1
Delafloxacin Fluoroquinolone0.008/0.0160.008/0.016
Eravacycline Fluorocycline0.12/0.250.12/0.25

Mechanisms of Action

A key differentiator among these antibiotics is their mode of action, which influences their spectrum of activity and potential for cross-resistance.

  • This compound, Omadacycline, and Eravacycline (Tetracycline derivatives): These antibiotics are protein synthesis inhibitors that bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action halts the elongation of peptide chains, thereby inhibiting bacterial growth. Notably, these newer tetracycline analogs are designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.

  • Lefamulin (Pleuromutilin): Lefamulin also inhibits protein synthesis but targets the 50S ribosomal subunit. It binds to the peptidyl transferase center (PTC), preventing the proper positioning of tRNA and inhibiting peptide bond formation. This distinct binding site results in a low potential for cross-resistance with other antibiotic classes.

  • Delafloxacin (Fluoroquinolone): Delafloxacin is a DNA synthesis inhibitor. It targets and inhibits two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. This dual-targeting mechanism leads to breaks in the bacterial DNA, resulting in bactericidal activity.

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 series of documents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a bacterium.

Methodology:

  • Preparation of Antibiotic Solutions: Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar media, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, the broth is often supplemented with 2-5% laked horse blood, and incubation is performed in an atmosphere of 5% CO₂.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Visualizations

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_res Result Analysis A Prepare serial two-fold dilutions of antibiotic in microtiter plate C Inoculate microtiter plate with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Action: Protein Synthesis Inhibition```dot

G cluster_tetracyclines This compound / Omadacycline / Eravacycline cluster_pleuromutilin Lefamulin ribosome_30S { 30S Ribosomal Subunit |  A-Site} drug_tetra Tetracycline Analog tRNA_tetra aminoacyl-tRNA protein_synthesis_tetra Protein Synthesis (Elongation) ribosome_50S { 50S Ribosomal Subunit |  Peptidyl Transferase Center (PTC)} drug_pleuro Lefamulin peptide_bond Peptide Bond Formation protein_synthesis_pleuro Protein Synthesis (Elongation)

Caption: Simplified mechanism of action for the fluoroquinolone antibiotic Delafloxacin.

Conclusion

This compound demonstrates promising in vitro activity against key respiratory pathogens, positioning it as a viable candidate for the treatment of community-acquired bacterial pneumonia. Its performance is competitive with other recently approved and next-generation antibiotics. The data presented in this guide, including comparative MIC values and mechanisms of action, provide a valuable resource for researchers and drug development professionals in the ongoing effort to combat antibiotic resistance. Further head-to-head comparative studies and clinical trials will be crucial in fully elucidating the clinical potential of this compound relative to these other novel agents.

References

Safety Operating Guide

Proper Disposal Procedures for TP-271

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided is based on Safety Data Sheets (SDS) for products labeled "271," which are typically threadlocking adhesives. It is assumed that "TP-271" refers to such a product. Always consult the specific Safety Data Sheet for the product you are using and adhere to your institution's and local authorities' disposal guidelines.

This document provides essential safety and logistical information for the proper disposal of this compound, a substance commonly found in laboratory and industrial settings. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment.

Potential Hazards:

  • Causes skin and serious eye irritation.[1][2]

  • May provoke an allergic skin reaction.[1][2][3]

  • Inhalation may lead to respiratory irritation.

  • Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.

Required PPE:

  • Eye Protection: Wear tight-sealing safety goggles.

  • Hand Protection: Wear protective gloves, such as neoprene gloves.

  • Clothing: Wear appropriate protective clothing to prevent skin contact.

II. Step-by-Step Disposal Procedure

  • Consult Regulations: Always dispose of contents and containers in accordance with local, regional, national, and international regulations.

  • Small Spills: For small spills, wipe up with a paper towel and place it in a container for disposal.

  • Large Spills: For larger spills, absorb the substance onto an inert absorbent material.

  • Containment: Place the absorbed material into a sealed container for disposal.

  • Waste Collection: Arrange for the collection of the sealed waste containers by a licensed hazardous waste disposal company.

  • Decontamination: Thoroughly clean any contaminated surfaces with soap and water. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

III. First Aid in Case of Exposure

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. If skin irritation or a rash develops, seek medical attention.

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, call a poison center or a doctor.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

IV. Quantitative Data

The following table summarizes key quantitative data for this compound based on available Safety Data Sheets.

PropertyValue
Physical State Liquid
Color Red
Odor Mild
Flash Point > 93.3 °C (> 199.94 °F) Tagliabue closed cup
Boiling Point/Range > 148.9 °C (> 300°F)
Specific Gravity 1.1
Vapor Pressure < 5 mm hg (at 26.7 °C / 80.1 °F)
Solubility in Water Slight
VOC Content 0.82 %; 7.81 g/l

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TP271_Disposal_Workflow Start Initiate this compound Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Protective Clothing) Start->PPE Assess Assess Spill Size PPE->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Small LargeSpill Large Spill Procedure Assess->LargeSpill Large WipeUp Wipe up with paper towel SmallSpill->WipeUp Absorb Absorb with inert material LargeSpill->Absorb Contain Place in sealed container for disposal WipeUp->Contain Absorb->Contain Dispose Dispose of container according to local/regional/national regulations Contain->Dispose Decontaminate Decontaminate affected surfaces and wash contaminated clothing Dispose->Decontaminate End Disposal Complete Decontaminate->End

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling TP-271

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling the investigational fluorocycline antibiotic, TP-271, in a laboratory setting. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling new chemical entities, investigational drugs, and antibiotics of the tetracycline class. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Immediate Safety and Personal Protective Equipment (PPE)

The handling of any investigational compound where the full toxicological profile is unknown requires a cautious approach. Standard laboratory safety protocols should be strictly followed.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Procedures
Hand Protection Nitrile glovesDouble gloving is recommended, especially when handling the pure compound or preparing stock solutions.[1] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact.[1]
Eye and Face Protection Safety glasses with side shields or safety gogglesA face shield should be worn in addition to safety glasses or goggles when there is a risk of splashes, such as when preparing solutions or handling larger quantities.
Body Protection Laboratory coatA disposable, fluid-resistant lab coat is preferred. Ensure it is fully buttoned.
Respiratory Protection Not generally required for handling in solutionIf handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95) should be used to prevent inhalation of aerosols or fine particles.

Operational Plans: Handling and Storage

Handling:

  • Engineered Controls: All work with the solid form of this compound should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.

  • Aseptic Technique: When working with this compound in cell or bacterial cultures, use standard aseptic techniques to prevent contamination of both the experiment and the laboratory environment.

  • Avoidance of Contamination: Prevent contact with skin and eyes. Do not ingest or inhale.

Storage:

  • Primary Container: Store this compound in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access: Restrict access to authorized personnel only.

Disposal Plan

The disposal of antibiotics and investigational drugs must be managed to prevent environmental contamination and the development of antibiotic resistance.[2][3]

Waste Segregation and Disposal:

Waste StreamType of ContainerDisposal Method
Solid this compound Waste Labeled hazardous waste container (e.g., black RCRA hazardous waste container)[4]Collection by a licensed hazardous waste disposal company for incineration. Do not dispose of in regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Labeled hazardous waste container for trace chemotherapy/hazardous drug wasteCollection by a licensed hazardous waste disposal company.
Liquid this compound Waste (e.g., stock solutions, unused media) Designated hazardous waste liquid drumCollection by a licensed hazardous waste disposal company. Do not pour down the drain.
Contaminated Sharps (e.g., needles, syringes) Puncture-resistant sharps container labeled "Hazardous Waste - Sharps"Collection by a licensed hazardous waste disposal company.

Quantitative Data: In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values required to inhibit 90% of isolates (MIC90).

OrganismMIC90 (µg/mL)
Streptococcus pneumoniae0.03
Methicillin-resistant Staphylococcus aureus (MRSA)0.12
Methicillin-sensitive Staphylococcus aureus (MSSA)0.25
Streptococcus pyogenes0.03
Haemophilus influenzae0.12
Moraxella catarrhalis≤0.016
Mycoplasma pneumoniae0.004
Legionella pneumophila1
Chlamydia pneumoniae4
Mycobacterium abscessus0.5
Mycobacterium fortuitum0.03
Nocardia spp.8

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol provides a general methodology for determining the in vitro susceptibility of bacterial isolates to this compound.

  • Preparation of this compound Stock Solution:

    • Using appropriate PPE and within a chemical fume hood, accurately weigh a small amount of this compound powder.

    • Reconstitute the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium for the specific bacterium) to create a working solution.

  • Preparation of Microtiter Plates:

    • Dispense the appropriate growth medium into all wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound working solution across the wells of the plate to achieve a range of final concentrations.

    • Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculum Preparation:

    • Culture the bacterial isolate on an appropriate agar plate overnight.

    • Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to the final target inoculum density (typically 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (except the negative control) with the prepared bacterial inoculum.

    • Seal the plate and incubate at the appropriate temperature and duration for the specific bacterial species (e.g., 35°C for 18-24 hours).

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Mechanism of Action: Tetracycline-Class Antibiotics

This compound is a fluorocycline, a new generation of tetracycline antibiotics. The primary mechanism of action for this class of drugs is the inhibition of bacterial protein synthesis.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit A_site A-site 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Enables TP271 This compound (Fluorocycline) TP271->30S_subunit Binds to tRNA Aminoacyl-tRNA Inhibition Inhibition TP271->Inhibition Leads to tRNA->A_site Enters Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow: MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow Start Start Prep_Drug Prepare this compound Stock and Working Solutions Start->Prep_Drug Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plates Prepare Microtiter Plates with Serial Dilutions Prep_Drug->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Read Results (Visual Inspection) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.